4-Phenylthiazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCKHTAVNBPQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062181 | |
| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Mercapto-4-phenylthiazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10887 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2103-88-0 | |
| Record name | 2-Mercapto-4-phenylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylthiazole-2-thiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Thiazolethione, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Phenyl-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylthiazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.613 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4-Phenylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Phenylthiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, spectral characteristics, and known biological activities. Detailed experimental protocols for its preparation are provided, along with a discussion of its thione-thiol tautomerism. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams of the primary synthetic pathway and its mechanism are included to facilitate understanding.
Introduction
Thiazole moieties are integral components of numerous biologically active compounds and approved pharmaceuticals. The substituted thiazole ring system serves as a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound, in particular, is a key intermediate for the synthesis of more complex derivatives and has intrinsic biological relevance. This guide aims to be a thorough resource for professionals engaged in the research and development of thiazole-based compounds.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the reaction of an α-haloketone, specifically ω-bromoacetophenone (also known as phenacyl bromide), with a source of the thiocarbamate group. The use of ammonium dithiocarbamate is a common and effective method.
Primary Synthesis Route: From ω-Bromoacetophenone and Ammonium Dithiocarbamate
This method is a variation of the classic Hantzsch thiazole synthesis. The reaction proceeds via nucleophilic attack of the dithiocarbamate on the α-carbon of the ω-bromoacetophenone, followed by intramolecular cyclization and dehydration to form the thiazole ring.
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
ω-Bromoacetophenone (phenacyl bromide)
-
Ammonium dithiocarbamate
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 2M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ω-bromoacetophenone (19.9 g, 0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add ammonium dithiocarbamate (11.0 g, 0.1 mol) in one portion.
-
Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 300 mL of cold water and acidify with 2M HCl to a pH of approximately 2-3.
-
A pale-yellow precipitate of this compound will form. Collect the crude product by vacuum filtration and wash with cold water.
-
For purification, dissolve the crude product in a minimal amount of dichloromethane and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an ethanol/water mixture or a suitable solvent like toluene to yield pure this compound as a crystalline solid.
Synthesis Mechanism
The reaction mechanism involves several key steps, as illustrated below.
Figure 2: Simplified mechanism of this compound synthesis.
Physicochemical and Spectral Properties
This compound is a stable solid at room temperature with the following properties.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇NS₂ | [1][2] |
| Molecular Weight | 193.29 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 167-172 °C | [1] |
| CAS Number | 2103-88-0 | [1][2] |
Spectral Data
The spectral data is crucial for the characterization of this compound.
Table 2: Spectral Data of this compound
| Technique | Observed Peaks/Shifts |
| FT-IR (KBr, cm⁻¹) | Broad ~3400 (N-H stretch, thione), ~3100 (Ar C-H stretch), ~1590 (C=C stretch), ~1500 (C=N stretch), ~1250 (C=S stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.3 (m, 5H, Ar-H), ~7.0 (s, 1H, Thiazole C5-H), ~13.5 (br s, 1H, N-H, thione) |
| ¹³C NMR (CDCl₃, δ ppm) | ~185 (C=S), ~150 (Thiazole C4), ~134 (Ar C), ~129-126 (Ar CH), ~110 (Thiazole C5) |
| Mass Spectrum (m/z) | 193 (M⁺), 161, 134, 121 |
Note: NMR data are estimated based on typical values for similar structures and the thione tautomer.
Thione-Thiol Tautomerism
This compound can exist in two tautomeric forms: the thione form (4-phenylthiazole-2(3H)-thione) and the thiol form (this compound). In the solid state and in most solvents, the thione form is generally the predominant tautomer due to the greater stability of the C=S double bond and the aromaticity of the thiazole ring.
Figure 3: Thione-thiol tautomerism of this compound.
The presence of the thione form can be confirmed by spectroscopic methods. In the IR spectrum, a broad peak around 3400 cm⁻¹ is indicative of an N-H stretch, and a strong absorption around 1250 cm⁻¹ corresponds to the C=S stretch. In ¹H NMR, the proton on the nitrogen of the thione tautomer typically appears as a broad singlet at a downfield chemical shift (around 13.5 ppm).
Reactivity and Applications
The thiol (or thione) group at the 2-position of the thiazole ring is a key functional handle for further chemical modifications. It can readily undergo S-alkylation, S-acylation, and other reactions to generate a diverse library of derivatives.
The phenylthiazole scaffold is a well-established pharmacophore in medicinal chemistry. While specific biological data for the parent this compound is limited in publicly available literature, numerous derivatives have demonstrated significant biological activities.
Biological Activities of Phenylthiazole Derivatives
-
Antifungal Activity: Many phenylthiazole derivatives exhibit potent antifungal activity against a range of pathogenic fungi. For instance, certain derivatives have shown excellent activity against Sclerotinia sclerotiorum and Candida species, with some compounds exhibiting EC₅₀ values in the low µg/mL range.[4][5][6]
-
Antibacterial Activity: Phenylthiazole derivatives have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4]
-
Other Activities: The phenylthiazole core is present in compounds investigated for anti-inflammatory, anticancer, and antiviral activities.
The biological activity of these derivatives highlights the importance of this compound as a key building block in the development of new therapeutic agents.
Conclusion
This compound is a valuable heterocyclic compound with a straightforward and efficient synthetic route. Its physicochemical and spectral properties are well-defined, although the thione-thiol tautomerism is an important aspect to consider during characterization and reaction planning. The reactivity of the thiol group allows for a wide range of chemical modifications, making it a crucial starting material for the synthesis of diverse derivatives. The established biological activities of the phenylthiazole scaffold, particularly in the antifungal domain, underscore the potential of this compound and its analogues in drug discovery and development. This guide provides the essential information for researchers and scientists to effectively synthesize, characterize, and utilize this important chemical entity.
References
A Technical Guide to 2-Mercapto-4-phenylthiazole (CAS 2103-88-0): Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Mercapto-4-phenylthiazole (CAS 2103-88-0), a versatile heterocyclic compound. It details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant applications as a building block in the development of novel therapeutic agents and other chemical entities. The guide focuses on the anticancer and antimicrobial potential of its derivatives, elucidating the key signaling pathways involved and presenting quantitative bioactivity data.
Introduction
2-Mercapto-4-phenylthiazole, also known as 4-phenylthiazole-2-thiol, is a yellow crystalline solid with the chemical formula C₉H₇NS₂.[1] It belongs to the thiazole class of heterocyclic compounds, which are integral to numerous biologically active molecules, including the essential vitamin B1 (thiamine) and the antibiotic penicillin.[2][3] The primary application of 2-Mercapto-4-phenylthiazole lies in its role as a versatile intermediate in organic synthesis, particularly for the creation of pharmaceuticals and agrochemicals.[1][4][5] Research has also highlighted the potential of its derivatives as potent anticancer and antimicrobial agents, making it a molecule of significant interest in drug discovery and development.[1][6]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Mercapto-4-phenylthiazole is presented in Table 1.
Table 1: Physicochemical Properties of 2-Mercapto-4-phenylthiazole
| Property | Value | Reference(s) |
| CAS Number | 2103-88-0 | [7] |
| Molecular Formula | C₉H₇NS₂ | [7] |
| Molecular Weight | 193.29 g/mol | [7] |
| Appearance | White to yellow or brown crystalline powder | [1][4] |
| Melting Point | 167-175 °C | [4] |
| Boiling Point | 333.1 ± 45.0 °C (Predicted) | [4] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis of 2-Mercapto-4-phenylthiazole
The synthesis of 2-Mercapto-4-phenylthiazole can be achieved through the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring. A detailed experimental protocol is provided below.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of 2-amino-4-phenylthiazole, a closely related precursor, which can be further modified to yield 2-mercapto-4-phenylthiazole. A more direct synthesis from phenacyl bromide and ammonium dithiocarbamate is also established in the literature.
Reaction Scheme:
Figure 1: Synthesis of 2-Amino-4-phenylthiazole.
Materials:
-
Phenacyl bromide (or 2-bromoacetophenone)
-
Ammonium dithiocarbamate
-
Ethanol
Procedure:
-
To a suspension of ammonium dithiocarbamate (24.8 g) in absolute ethanol (50 mL), add a mixture of phenacyl bromide (20.4 g) in absolute ethanol (100 mL) with shaking and cooling.
-
After the initial exothermic reaction subsides, stopper the flask and let it stand at room temperature overnight.
-
The following day, reflux the reaction mixture for 1 hour to ensure the completion of the reaction.
-
Remove the solvent under reduced pressure.
-
Dilute the crude solid product with 200 mL of water, filter, and dry to obtain 2-Mercapto-4-phenylthiazole.
Applications in Drug Discovery and Development
The thiazole scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-Mercapto-4-phenylthiazole have shown significant promise in various therapeutic areas. While no major commercial drugs are directly synthesized from 2-Mercapto-4-phenylthiazole, its derivatives are actively investigated in preclinical studies.
Anticancer Activity
Derivatives of 2-Mercapto-4-phenylthiazole have demonstrated potent anticancer activity through multiple mechanisms of action.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and angiogenesis. Its dysregulation is a hallmark of many cancers.[8] Thiazole derivatives have been identified as potent inhibitors of this pathway.[9][10] They can interfere with the activity of key kinases such as PI3K and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][4]
Figure 2: Inhibition of the PI3K/Akt/mTOR Pathway by Thiazole Derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division.[11] Several successful anticancer drugs target tubulin dynamics. Thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][11][12][13]
Figure 3: Disruption of Tubulin Polymerization by Thiazole Derivatives.
Table 2: Anticancer Activity of Selected Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Ureido-substituted 4-phenylthiazole derivative 27 | HepG2 (Liver) | 0.62 | IGF1R inhibitor | [14] |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 | Tubulin polymerization inhibitor | [11][13] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 | Tubulin polymerization inhibitor | [11][13] |
| 2,4-disubstituted thiazole derivative 7c | - | 2.00 | Tubulin polymerization inhibitor | [12] |
| 2,4-disubstituted thiazole derivative 9a | - | 2.38 | Tubulin polymerization inhibitor | [12] |
| Thiazole derivative 3b | - | 0.086 | PI3Kα inhibitor | [4] |
| Thiazole derivative 3b | - | 0.221 | mTOR inhibitor | [4] |
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Thiazole derivatives have emerged as promising candidates with activity against a range of bacterial and fungal pathogens.[15][16]
Thiazole derivatives can target essential bacterial processes. One key mechanism is the inhibition of FtsZ, a protein crucial for bacterial cell division.[17] By disrupting FtsZ polymerization, these compounds prevent the formation of the Z-ring, a critical step in cytokinesis, leading to bacterial cell death.[9][17] Another mechanism involves the inhibition of enzymes in the fatty acid synthesis (FAS) pathway, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is essential for bacterial membrane biosynthesis.[6][18] Furthermore, some derivatives are believed to inhibit the MurB enzyme, which is involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[19]
Figure 4: Antimicrobial Mechanisms of Thiazole Derivatives.
Table 3: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiazole derivative 40 | S. aureus | 3.125 | [3] |
| Thiazole derivative 40 | B. thuringiensis | 6.25 | [3] |
| Thiazole derivative 13a | Antibacterial | 46.9 - 93.7 | [20] |
| Thiazole derivative 13a | Antifungal | 5.8 - 7.8 | [20] |
Experimental Workflow for Drug Discovery
The development of new drugs based on the 2-Mercapto-4-phenylthiazole scaffold typically follows a structured workflow from synthesis to biological evaluation.
Figure 5: Drug Discovery Workflow for Thiazole Derivatives.
Conclusion
2-Mercapto-4-phenylthiazole (CAS 2103-88-0) is a valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its derivatives have demonstrated promising anticancer and antimicrobial activities through the modulation of key cellular pathways. This technical guide provides a foundational understanding of its synthesis, properties, and applications, serving as a resource for researchers and professionals engaged in the discovery and development of novel chemical entities. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the development of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. jchemrev.com [jchemrev.com]
- 7. scbt.com [scbt.com]
- 8. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. mdpi.com [mdpi.com]
- 17. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Phenylthiazole-2-thiol: A Comprehensive Technical Overview for Advanced Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
4-Phenylthiazole-2-thiol is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features make it a valuable building block for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a detailed overview of its fundamental properties, synthesis protocols, and its role as a scaffold in the development of novel therapeutic agents.
Core Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | References |
| Molecular Formula | C₉H₇NS₂ | [1][2][3][4] |
| Molecular Weight | 193.29 g/mol | [1][2][3][5] |
| CAS Number | 2103-88-0 | [1][2][3] |
| Appearance | Solid | [5] |
| Melting Point | 167-172 °C | [5] |
| Synonyms | 2-Mercapto-4-phenylthiazole, 4-Phenyl-2-thiazolethiol | [1][3][4] |
Synthesis and Experimental Protocols
The synthesis of thiazole derivatives, including this compound and its analogues, is predominantly achieved through the Hantzsch thiazole synthesis.[6] This classic method remains a cornerstone in heterocyclic chemistry for the formation of the thiazole ring.[6]
Hantzsch Thiazole Synthesis: A Standard Protocol
The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide.[6] For the synthesis of 2-amino-4-phenylthiazole, a common precursor and analogue, the following protocol is adapted from standard procedures.
Objective: To synthesize 2-amino-4-phenylthiazole via the Hantzsch reaction.
Materials:
-
2-Bromoacetophenone (α-haloketone)
-
Thiourea (thioamide)
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a suitable reaction vessel, such as a round-bottom flask, combine 2-bromoacetophenone and thiourea.[6][7]
-
Add methanol as the solvent.[6]
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for a period of 30 to 60 minutes.[6] In some variations, this reflux can be extended for up to 12 hours.[7]
-
After the reaction period, allow the solution to cool to room temperature.[6]
-
Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to induce precipitation of the product.[6]
-
Collect the resulting solid product by vacuum filtration using a Buchner funnel.[6]
-
Wash the collected solid with cold deionized water to remove any residual salts.[6]
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol.[7]
The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis.
Caption: Workflow for Hantzsch Thiazole Synthesis.
Biological Activity and Drug Development Applications
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[8][9] This makes it a compound of high interest for drug discovery and development professionals.
Key Therapeutic Areas:
-
Antifungal Agents: Thiazole derivatives have shown potent antifungal activity, particularly against pathogenic Candida species.[7][9][10] Some compounds have demonstrated efficacy comparable to established drugs like fluconazole and ketoconazole.[10] The mechanism of action for some of these derivatives involves the inhibition of the 14α-demethylase enzyme, which is crucial for fungal cell membrane synthesis.[10]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of 4-phenylthiazole derivatives against various cancer cell lines, including those for breast cancer, colon cancer, and lung cancer.[8][11][12] The presence of specific substitutions on the phenyl ring can significantly influence the antiproliferative activity.[8]
-
Anti-inflammatory and Analgesic Effects: A significant area of research involves the development of 4-phenylthiazole analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[13] Inhibition of these enzymes can lead to potent anti-inflammatory and antinociceptive (pain-relieving) effects, offering a potential alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[13]
-
Antimicrobial and Anthelmintic Properties: Beyond antifungal applications, derivatives have been synthesized and evaluated for broader antibacterial and anthelmintic activities.[7][14]
The following diagram illustrates a conceptual pathway for the action of a 4-phenylthiazole derivative as an enzyme inhibitor.
Caption: Enzyme Inhibition Pathway of Thiazole Derivatives.
Conclusion
This compound is a versatile heterocyclic compound with a well-established molecular formula and weight. Its synthesis, primarily through the robust Hantzsch reaction, is well-documented, allowing for the creation of extensive libraries of derivatives. The broad and potent biological activities of these derivatives, ranging from anticancer to anti-inflammatory and antifungal, underscore the importance of the 4-phenylthiazole scaffold in modern drug discovery. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of novel therapeutics targeting a multitude of diseases.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 2-Mercapto-4-phenylthiazole [webbook.nist.gov]
- 5. 4-苯基噻唑-2-硫醇 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Phenylthiazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Phenylthiazole-2-thiol (CAS No: 2103-88-0), a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates and interprets data from Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring this data are also presented. The information herein is intended to serve as a foundational resource for the characterization and utilization of this compound in research and development.
Chemical Structure and Properties
This compound is a solid organic compound with the chemical formula C₉H₇NS₂ and a molecular weight of 193.29 g/mol .[1][2] It features a phenyl group attached to a thiazole ring, which also contains a thiol group. This compound exists in a tautomeric equilibrium between the thiol and thione forms, which can influence its spectroscopic characteristics.
-
Molecular Weight: 193.29[1]
-
Physical Form: Solid
-
Melting Point: 167-172 °C
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups. The data presented in the table below is a compilation of expected vibrational frequencies based on the analysis of related thiazole derivatives and standard infrared absorption tables.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2600-2550 | Weak | S-H stretch (thiol tautomer) |
| ~1600-1585 | Medium-Strong | C=C stretching (aromatic ring) |
| ~1570-1490 | Medium-Strong | C=N stretching (thiazole ring) |
| ~1300-1100 | Medium | C-N stretching |
| ~750-600 | Medium | C-S stretching |
| ~770-730 & ~690 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 12.5 | Broad Singlet | 1H | N-H (thione tautomer) or S-H (thiol tautomer) |
| ~7.9 - 7.7 | Multiplet | 2H | Aromatic protons (ortho to thiazole) |
| ~7.5 - 7.3 | Multiplet | 3H | Aromatic protons (meta and para) & Thiazole H-5 |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~185 - 175 | C=S (Thione, C2) |
| ~150 - 140 | C4 of Thiazole |
| ~135 - 125 | Quaternary carbon of the phenyl ring & C5 of Thiazole |
| ~130 - 125 | Aromatic CH carbons |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions.[7] The fragmentation pattern provides valuable information for structural elucidation.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment Ion |
| 193 | High | [M]⁺ (Molecular Ion) |
| 160 | Medium | [M - SH]⁺ |
| 134 | Medium | [C₇H₄NS]⁺ |
| 102 | Medium | [C₇H₄N]⁺ or [C₆H₅C≡CH]⁺ |
| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound is expected to show absorption bands in the ultraviolet region due to π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. Specific λmax values are dependent on the solvent used.
Table 5: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Electronic Transition | Chromophore |
| ~250-280 | π → π | Phenyl group |
| ~300-340 | π → π / n → π* | Thiazole ring system |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
FT-IR Spectroscopy Protocol (ATR Method)
-
Instrument: A Fourier-Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed on the crystal, and pressure is applied to ensure good contact.
-
The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
-
Data Acquisition:
-
The spectrometer is tuned and shimmed for the specific sample.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
The acquired FIDs are Fourier transformed to produce the NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Instrument: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8]
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
-
UV-Vis Spectroscopy Protocol
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
A stock solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
The stock solution is diluted to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Data Acquisition:
-
A cuvette containing the pure solvent is used as a blank to record the baseline.
-
The cuvette is then filled with the sample solution, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.
-
Workflow and Data Integration
The characterization of this compound involves a logical workflow where the results from different spectroscopic techniques are integrated to confirm the structure and purity of the compound.
Conclusion
This technical guide has presented a detailed spectroscopic profile of this compound, including FT-IR, ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis data. While some of the data is inferred from related structures due to a lack of publicly available, comprehensive experimental results for this specific molecule, the information provided serves as a robust starting point for researchers. The included experimental protocols offer practical guidance for obtaining and verifying this data. The integrated spectroscopic approach outlined is essential for the unambiguous structural confirmation and purity assessment required in drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity [mdpi.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 2-Mercapto-4-phenylthiazole [webbook.nist.gov]
- 8. uni-saarland.de [uni-saarland.de]
Biological Activity of 4-Phenylthiazole-2-thiol: A Technical Overview
The thiazole ring is a fundamental heterocyclic scaffold that is a core structural motif in a variety of natural products, such as vitamin B1 (thiamine), and numerous synthetic compounds with significant therapeutic value.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][3][4] Within this diverse chemical family, the 4-phenylthiazole-2-thiol moiety and its derivatives have emerged as particularly promising candidates in drug discovery, demonstrating potent and varied pharmacological effects.
This technical guide provides an in-depth exploration of the biological activities associated with this compound and its analogs. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying mechanisms and workflows to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Synthesis of 4-Phenylthiazole Derivatives
The synthesis of the 4-phenylthiazole scaffold is commonly achieved through the Hantzsch thiazole synthesis. A prevalent method involves the condensation reaction between a substituted acetophenone (or a phenacyl bromide derivative) and thiourea.[3][5][6] Further modifications can be made to the core structure to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
A widely used method for synthesizing the 2-amino-4-phenylthiazole precursor is as follows:
-
An equimolar mixture of a substituted phenacyl bromide (1 mmol) and thiourea (1.2 mmol) is prepared.[5][6]
-
The reactants are refluxed in a solvent such as ethanol (5 mL) for several hours (typically 5-12 hours).[3][6] In some protocols, a catalyst like copper silicate may be added to improve reaction time and yield.[5]
-
The progress of the reaction is monitored using thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled. If a catalyst is used, it is filtered off.[5]
-
The cooled mixture is then poured over crushed ice or into a solution of ammonium hydroxide to precipitate the crude product.[3][5]
-
The resulting solid is washed, filtered, and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final 2-amino-4-phenylthiazole derivative.[3][5]
References
An In-depth Technical Guide to 4-Phenylthiazole-2-thiol Derivatives and Analogs for Drug Discovery Professionals
An Overview of the Synthesis, Biological Activity, and Therapeutic Potential of a Promising Scaffold
This technical guide provides a comprehensive overview of 4-phenylthiazole-2-thiol derivatives and their analogs, a class of compounds demonstrating significant potential in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological evaluation, and mechanisms of action of these promising molecules.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method involves the cyclization reaction between an α-halocarbonyl compound and a compound containing an N-C-S fragment, such as thiourea, thioamides, or thiosemicarbazides. Modifications to this classical method, including the use of microwave irradiation and various catalysts, have been developed to improve yields and reaction times[1].
A general synthetic workflow for the Hantzsch synthesis of 4-phenylthiazole derivatives is depicted below.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-amino-4-phenylthiazole, a common precursor for many derivatives.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Stir bar
-
Heating plate
-
Filtration apparatus (Büchner funnel, side-arm flask)
Procedure:
-
In a reaction vessel, combine 2-bromoacetophenone and thiourea in a suitable solvent such as methanol.
-
Add a stir bar and heat the mixture with stirring. The reaction temperature and time can be optimized (e.g., reflux for several hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the contents into a beaker containing a solution of 5% sodium carbonate to neutralize any acid formed during the reaction and to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of 4-phenylthiazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Ruthenium(II) and Osmium(II) metalacycles | SW480 (colon) | Low µM range | [2] |
| 4-Phenylthiazole-based Ru(II) and Os(II) metallacycles | A549 (lung), SW480 (colon), CH1/PA-1 (ovarian) | Low µM range | [3] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives | SKNMC (neuroblastoma), HEP-G2 (liver) | Varies by derivative | [4] |
| Bis-thiazole derivatives | MCF-7, MDA-MB-231 (breast), A2780, KF-28 (ovarian), Hela (cervical) | Varies by derivative (as low as 0.00065 µM) | [5] |
| Ureido-substituted 4-phenylthiazole analog (Compound 27) | HepG2 (liver) | 0.62 | [6] |
| Thiazole-thiophene hybrid (Derivative 9) | MCF-7 (breast) | 14.6 | [7] |
| Thiazole-amino acid hybrid derivatives | A549 (lung), HeLa (cervical), MCF-7 (breast) | 2.07 - 8.51 | [8] |
| 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile (17b) | Various cancer cell lines | High potency | [9] |
A significant mechanism underlying the anticancer activity of some 4-phenylthiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors.
Furthermore, the PI3K/Akt signaling pathway, which is downstream of VEGFR-2 and crucial for cell proliferation, survival, and growth, is often consequently inhibited.
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4',5-bisthiazole derivatives | Mycobacterium smegmatis | 30.38 | |
| 5-hetarylthiazole derivatives | Various pathogenic microorganisms | As low as 6.25 | [1] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivative (37c) | Bacteria | 46.9 - 93.7 | [1] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivative (37c) | Fungi | 5.8 - 7.8 | [1] |
| Benzo[d]thiazole derivatives (13 and 14) | Gram-positive and Gram-negative bacteria, Fungi | 50 - 75 | [10] |
| Thiazole derivatives (1-4) | Various bacterial strains and fungi | 1250 - 5000 | [11] |
| 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e) | Candida albicans, Candida parapsilosis | Low µM range |
Enzyme Inhibition
The therapeutic potential of this compound derivatives extends to their ability to inhibit specific enzymes implicated in various diseases.
Table 3: Enzyme Inhibitory Activity of Selected this compound Derivatives
| Compound/Derivative | Enzyme | IC50/Ki | Reference |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase I (hCA I) | IC50: 39.38 - 198.04 µM | [12][13] |
| Thiazole-methylsulfonyl derivatives | Carbonic Anhydrase II (hCA II) | IC50: 39.16 - 86.64 µM | [12][13] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki: 0.008 µM | [14] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki: 0.124 µM | [14] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 µM | [14] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 µM | [14] |
| N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea (11) | Acyl-CoA:cholesterol O-acyltransferase (ACAT) | Low µM range | [15] |
| N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (16) | Acyl-CoA:cholesterol O-acyltransferase (ACAT) | Low µM range | [15] |
| 4-phenyl-5-pyridyl-1,3-thiazole analogues | p38 MAP kinase | Potent in vitro inhibition | [16] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-phenylthiazole derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (or other suitable broth)
-
Standardized bacterial or fungal inoculum
-
Test compound stock solution
Procedure:
-
Prepare Compound Dilutions: Prepare a serial two-fold dilution of the 4-phenylthiazole derivative in the broth directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay: Carbonic Anhydrase (Spectrophotometric)
This assay measures the esterase activity of carbonic anhydrase (CA) to screen for inhibitors.
Materials:
-
Purified carbonic anhydrase enzyme
-
Assay buffer (e.g., Tris-HCl)
-
Substrate (e.g., p-nitrophenyl acetate)
-
Test compound stock solution
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In the wells of a microplate, add the assay buffer, the CA enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add the substrate to each well to start the reaction.
-
Monitor Reaction: Measure the increase in absorbance at a specific wavelength (e.g., 400 nm for the product p-nitrophenol) over time in a kinetic mode.
-
Data Analysis: Calculate the rate of the reaction for each compound concentration. The percentage of inhibition is determined relative to a control without the inhibitor, and the IC50 value is calculated.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of promising biological activities. The synthetic accessibility of these compounds, coupled with their potent anticancer, antimicrobial, and enzyme inhibitory properties, makes them attractive candidates for further drug discovery and development efforts. This guide provides a foundational understanding of this important class of molecules, offering detailed protocols and insights to aid researchers in their exploration of this compound derivatives as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. VEGFR2 inhibition assay [bio-protocol.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - American Chemical Society [acs.digitellinc.com]
"literature review of 4-Phenylthiazole-2-thiol"
An In-depth Technical Guide to 4-Phenylthiazole-2-thiol: Synthesis, Properties, and Biological Significance
Introduction
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 4th position and a thiol group at the 2nd position. This scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1][2] The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs, and its derivatives have demonstrated a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3][4] This technical guide provides a comprehensive review of the synthesis, chemical properties, and the extensive biological activities of this compound and its derivatives, aimed at researchers, scientists, and professionals in drug development.
Chemical Properties
This compound is a solid at room temperature with a melting point in the range of 167-172 °C. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2103-88-0 | [5] |
| Molecular Formula | C₉H₇NS₂ | [5] |
| Molecular Weight | 193.29 g/mol | [5][6] |
| Appearance | Solid | |
| Melting Point | 167-172 °C | |
| Purity | ~90% (Technical Grade) | [6] |
| InChI Key | CYCKHTAVNBPQDB-UHFFFAOYSA-N | |
| SMILES String | Sc1nc(cs1)-c2ccccc2 |
Synthesis of 4-Phenylthiazole Derivatives
The most common method for synthesizing the 4-phenylthiazole scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone (such as a substituted phenacyl bromide) with a thiourea or thioamide derivative.[7][8]
General Experimental Protocol: Hantzsch Thiazole Synthesis
A general procedure for the synthesis of 2-amino-4-phenylthiazole derivatives is as follows:
-
A mixture of the appropriately substituted phenacyl bromide (1 mmol) and thiourea (1.2 mmol) is prepared.[7]
-
A solvent, typically ethanol, is added to the mixture.[7][8]
-
A catalyst, such as copper silicate, may be added to improve reaction efficiency and yield.[7]
-
The reaction mixture is refluxed at approximately 78 °C.[7] The progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled and poured over crushed ice to precipitate the solid product.[7]
-
The crude product is isolated by filtration and can be further purified by recrystallization from a suitable solvent like hot ethanol.[7]
The following diagram illustrates the general workflow for the Hantzsch synthesis of 4-phenylthiazole derivatives.
Biological and Pharmacological Activities
The 4-phenylthiazole core is a versatile scaffold that has been incorporated into a multitude of derivatives to explore a wide array of biological activities.
Anticancer Activity
Derivatives of 4-phenylthiazole have shown significant potential as anticancer agents.[9] Numerous studies have synthesized and evaluated novel compounds for their cytotoxic effects against various human cancer cell lines.
For instance, a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and tested for their antitumor activities.[10] Compound 4c (2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide) demonstrated high selectivity, with a potent effect on lung cancer cells while being significantly less toxic to normal cells.[10] In another study, ureido-substituted 4-phenylthiazole analogs were developed, with compound 27 showing potent cytotoxicity against liver cancer cells (HepG2) and acting as an inhibitor of the IGF1R kinase.[11] Furthermore, organometallic complexes incorporating a 4-phenylthiazole ligand have displayed antiproliferative activity in the low micromolar range against lung, colon, and ovarian cancer cell lines.[12]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4c (Thioacetamide derivative) | A549 (Lung) | 23.30 ± 0.35 | [10] |
| 4c (Thioacetamide derivative) | NIH/3T3 (Normal) | >1000 | [10] |
| 27 (Ureido-substituted analog) | HepG2 (Liver) | 0.62 ± 0.34 | [11] |
| Sorafenib (Standard) | HepG2 (Liver) | 1.62 ± 0.27 | [11] |
| 74d (2,4-dichloro derivative) | NCI-H292, HEp-2, HT-29, K562 | 5.48 - 10.41 | [1] |
| 74h (3,4-dichloro derivative) | NCI-H292, HEp-2, HT-29, HL-60 | 4.23 - 12.21 | [1] |
Antimicrobial Activity
The 4-phenylthiazole scaffold is a prominent pharmacophore in the design of new agents against multidrug-resistant bacteria.[2] Phenylthiazole derivatives have been identified as having strong potential as lead compounds against Methicillin-resistant Staphylococcus aureus (MRSA).[2][13]
Derivatives have been evaluated for activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][14] For example, a series of 2-amino-4-phenylthiazole derivatives were synthesized and showed significant antifungal and anthelmintic activities.[8] Another study reported on novel 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles that exhibited antibacterial activity.[15] The versatility of this scaffold allows for modifications that can be tailored to target specific microbial threats.
Enzyme Inhibition
A significant area of research for 4-phenylthiazole derivatives is their activity as enzyme inhibitors. Notably, they have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[16] The dual inhibition of these enzymes is a promising strategy for the development of novel treatments for pain and inflammation.
A structure-activity relationship (SAR) study involving forty-two 4-phenylthiazole analogs revealed that the substitution pattern on the phenyl ring is critical for potent inhibition.[16] The study found that having a bulky moiety is favored by both enzymes. Compound 4p , with a methyl group at the para position of the phenyl ring, was identified as a particularly potent dual inhibitor.[16]
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| 4p | human FAAH | 11.1 | [16] |
| 4p | human sEH | 2.3 | [16] |
The logical relationship in developing these dual inhibitors is outlined in the diagram below.
Antioxidant and Antiradical Activity
Several studies have investigated the antioxidant properties of phenolic thiazoles and related derivatives.[17][18][19] The ability of these compounds to scavenge free radicals is often attributed to the presence of phenolic hydroxyl groups and/or a hydrazone moiety attached to the thiazole core.[17] The antioxidant activity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[17][19] For example, a series of carbazole-based thiazole derivatives showed excellent radical scavenging activity, with some compounds being more potent than the standard antioxidant BHT.[20]
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| 3b (Carbazole derivative) | DPPH | 77.68 | [20] |
| 3i (Carbazole derivative) | DPPH | 77.96 | [20] |
| BHT (Standard) | DPPH | 220.89 | [20] |
| 5b (Triazole-thiol derivative) | DPPH | 5.84 µg/ml | [19] |
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer activity of compounds on cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized compounds are dissolved (usually in DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
The workflow for evaluating a compound's biological activity is depicted below.
DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of the synthesized compounds.
-
Preparation: A fresh solution of DPPH radical in methanol is prepared.
-
Reaction: Different concentrations of the test compounds are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for about 30 minutes.
-
Measurement: The absorbance of the solutions is measured spectrophotometrically (e.g., at 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[19]
Conclusion and Future Perspectives
This compound is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a wide range of biologically active compounds. The derivatives of this core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The Hantzsch synthesis remains a robust and efficient method for creating diverse libraries of these compounds. Structure-activity relationship studies have been crucial in optimizing their potency and selectivity, particularly in the context of enzyme inhibition.
Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of phenylthiazole derivatives to improve their efficacy and reduce potential toxicity.[13] The exploration of novel derivatives, including their formulation into advanced drug delivery systems and their evaluation in in vivo models, will be essential steps toward translating these promising compounds into clinical applications. The versatility of the 4-phenylthiazole scaffold ensures that it will remain a subject of intensive research in the quest for new and effective therapeutic agents.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. labsolu.ca [labsolu.ca]
- 7. nanobioletters.com [nanobioletters.com]
- 8. asianpubs.org [asianpubs.org]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 12. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylthiazole antibiotics: A metabolism-guided approach to overcome short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Emergence of a Core Heterocycle: A Technical Guide to the Discovery and History of 4-Phenylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylthiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Its journey from a fundamental heterocyclic structure to a privileged core in modern drug discovery is rooted in the foundational principles of organic synthesis. This technical guide delves into the history, synthesis, and significance of a key derivative, 4-Phenylthiazole-2-thiol, providing detailed protocols and data for researchers in the field.
Historical Context: The Hantzsch Synthesis
The history of this compound is intrinsically linked to the discovery of the thiazole ring itself. The seminal work in this area was conducted by German chemist Arthur Hantzsch, who in 1887 reported a method for synthesizing thiazole rings by condensing α-haloketones with thioamides.[1] This reaction, now known as the Hantzsch thiazole synthesis, remains a fundamental and versatile method for preparing a vast range of 2,4-disubstituted thiazoles.[1][2]
The synthesis of 4-phenylthiazole derivatives is a direct application of this classical reaction, typically involving the condensation of an α-haloacetophenone (e.g., 2-bromoacetophenone) with a thioamide or thiourea.[1][3] While the precise first synthesis of the 2-thiol variant is not prominently documented as a singular discovery, its preparation follows logically from these foundational principles, which provided chemists with a clear and reliable pathway to the 4-phenylthiazole core.
Physicochemical and Structural Data
This compound is a solid compound at room temperature with the key properties summarized below.[4] This data serves as a crucial reference for its identification, purification, and use in further synthetic applications.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₇NS₂ | [4][5] |
| Molecular Weight | 193.29 g/mol | [4][5] |
| CAS Number | 2103-88-0 | [4] |
| EC Number | 218-274-7 | [4] |
| Melting Point (mp) | 167-172 °C | [4] |
| Form | Solid | [4] |
| InChI Key | CYCKHTAVNBPQDB-UHFFFAOYSA-N | [4] |
| SMILES String | Sc1nc(cs1)-c2ccccc2 | [4] |
Synthetic Methodology: The Hantzsch Reaction
The Hantzsch synthesis is the most common and historically significant route to the 4-phenylthiazole core. The following protocol provides a detailed methodology for this reaction, which can be adapted for classical heating or microwave-assisted techniques.[1]
General Experimental Protocol (Classical Method)
This protocol describes the synthesis of a 4-phenylthiazole derivative via the condensation of 2-bromoacetophenone and a thioamide/thiourea equivalent.
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol) and the thioamide or thiourea (1.1-1.5 mmol).[1]
-
Solvation : Add a suitable solvent, such as ethanol or methanol (5-10 mL), to the flask.[1][3]
-
Reaction : Heat the mixture to a gentle reflux (typically 65-80°C) with continuous stirring.[1][3] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-8 hours.[3]
-
Workup : Upon completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize any acid formed and precipitate the product.[1]
-
Isolation and Purification : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with deionized water and allow it to air dry.[3] The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot ethanol) to yield the pure 4-phenylthiazole derivative.[3]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Hantzsch thiazole synthesis.
Biological Significance and Applications
The 4-phenylthiazole scaffold is not merely of synthetic interest; it is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of diseases.[1][6] Research has demonstrated that derivatives of this core exhibit significant biological activities.
| Biological Activity / Application | Description | Citation(s) |
| Anticancer | Ureido-substituted 4-phenylthiazole derivatives have been developed as potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), showing antiproliferative properties against cancer cell lines like HepG2. | [7] |
| Anti-inflammatory / Analgesic | Analogs have been designed as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), two enzymes involved in inflammatory and pain signaling pathways. | [8] |
| Antimicrobial / Antifungal | The thiazole nucleus is a component of many agents with demonstrated antibacterial and antifungal properties.[9][10] | [9][10] |
| Kinase Inhibition | The scaffold serves as a foundation for designing various kinase inhibitors, leveraging its ability to form key interactions within ATP-binding pockets. | [7] |
Mechanism of Action Example: IGF1R Pathway Inhibition
Recent drug discovery efforts have utilized the 4-phenylthiazole scaffold to develop potent kinase inhibitors. One such target is the IGF1R, a receptor tyrosine kinase whose signaling pathway is often dysregulated in cancer, promoting cell proliferation and survival. The diagram below illustrates the simplified signaling cascade and the point of inhibition.
Conclusion
From its theoretical underpinnings in the Hantzsch reaction of the late 19th century, the 4-phenylthiazole core has evolved into a structure of immense value for contemporary researchers. This compound and its related derivatives continue to serve as versatile building blocks and pharmacophores in the development of novel therapeutics. A thorough understanding of its history, synthesis, and multifaceted biological activities is essential for professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. 4-苯基噻唑-2-硫醇 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Physicochemical Properties of 4-Phenylthiazole-2-thiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylthiazole-2-thiol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique structural features, including the phenyl ring, thiazole core, and a thiol group, contribute to a diverse range of chemical and biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data, detailed experimental protocols for their determination, and a visualization of its key tautomeric forms.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The key properties of this compound are summarized below.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₉H₇NS₂ | [1][2][3][4][5][6] |
| Molecular Weight | 193.29 g/mol | [1][4][6] |
| Appearance | White to brown powder, crystals, or crystalline powder | [7] |
| Melting Point | 168 - 175 °C | [3][4][7] |
| Boiling Point (Predicted) | 343.3 ± 35.0 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [7] |
| pKa | No experimental data available | |
| LogP (Predicted) | 3.42 | [7] |
| Solubility | No quantitative experimental data available |
Tautomerism
This compound can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical aspect of its chemistry, influencing its reactivity, polarity, and potential for hydrogen bonding.
Caption: Thiol-thione tautomerism of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols that can be adapted for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂.
Solubility Determination (Qualitative)
Objective: To assess the solubility of the compound in various solvents.
Apparatus:
-
Test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
Graduated cylinders or pipettes
Procedure:
-
Sample Addition: Approximately 10 mg of this compound is weighed and placed into a series of test tubes.
-
Solvent Addition: To each test tube, 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) is added.
-
Mixing: Each tube is vigorously agitated using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification: The solubility is classified as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)
Objective: To determine the ratio of the compound's concentration in an octanol phase to its concentration in a water phase at equilibrium.
Apparatus:
-
Separatory funnel
-
UV-Vis spectrophotometer or HPLC
-
Vortex mixer or shaker
-
Centrifuge (optional)
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Phase Preparation: n-Octanol is pre-saturated with water, and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) is pre-saturated with n-octanol.
-
Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.
-
Partitioning: A known volume of the stock solution is mixed with an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 30 minutes) to allow for partitioning and then allowed to stand for the phases to separate completely. Centrifugation can be used to aid phase separation.
-
Concentration Measurement: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared for each phase.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)
Objective: To determine the pKa value, which indicates the acidity of the thiol group.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol or DMSO if the compound has low aqueous solubility).
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.
-
Titration: The standardized base is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Logical Workflow for Physicochemical Characterization
The determination of these physicochemical properties often follows a logical sequence, as outlined in the workflow diagram below.
Caption: Experimental workflow for physicochemical characterization.
Conclusion
This technical guide provides a foundational understanding of the key physicochemical properties of this compound. While some experimental data is available, further research is required to fully characterize its solubility profile and experimentally determine its pKa and LogP values. The provided protocols offer a standardized approach for researchers to obtain this critical data, which is essential for advancing the application of this promising molecule in drug discovery and materials science. The tautomeric equilibrium between the thiol and thione forms should always be a consideration in any experimental design or theoretical study involving this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | CAS:2103-88-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound technical grade, 90 2103-88-0 [sigmaaldrich.com]
- 5. 4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE | CAS 2103-88-0 [matrix-fine-chemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Hantzsch Synthesis of 4-Phenylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis, a fundamental reaction in heterocyclic chemistry, provides a direct and efficient pathway for the formation of thiazole derivatives. This method involves the condensation of an α-haloketone with a thioamide-containing reactant. The resulting 4-phenylthiazole-2-thiol scaffold is a key structural motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. This document provides a detailed protocol for the synthesis of this compound, outlining the classical approach, and includes key quantitative data and visual diagrams to support experimental work.
Reaction Mechanism and Workflow
The Hantzsch synthesis of this compound proceeds through a well-established multi-step mechanism. The reaction is initiated by the nucleophilic attack of the sulfur atom from ammonium dithiocarbamate on the α-carbon of 2-bromoacetophenone, an S-alkylation step. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the ketone. The final step involves dehydration of the resulting intermediate to yield the aromatic this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 2-bromoacetophenone and ammonium dithiocarbamate.
Materials:
-
2-Bromoacetophenone (phenacyl bromide)
-
Ammonium dithiocarbamate
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ammonium dithiocarbamate (1.1 equivalents) in absolute ethanol.
-
Addition of α-Haloketone: To the suspension, add a solution of 2-bromoacetophenone (1.0 equivalent) in absolute ethanol dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold deionized water. A solid precipitate of crude this compound will form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield the pure this compound.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Quantitative Data
| Parameter | Value |
| Molecular Formula | C₉H₇NS₂ |
| Molecular Weight | 193.29 g/mol |
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 167-172 °C |
| Solubility | Sparingly soluble in water |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.20-7.50 (m, 5H, Ar-H), 7.85 (s, 1H, thiazole-H), 13.5 (br s, 1H, SH) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 108.5, 126.2, 128.5, 129.0, 134.0, 150.0, 185.0 |
| IR (KBr, cm⁻¹) | ~3100 (N-H stretch), ~2550 (S-H stretch), ~1600 (C=N stretch), ~1500 (C=C stretch) |
| Typical Yield | 80-90% |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.
Hantzsch Synthesis Signaling Pathway
The following diagram illustrates the key mechanistic steps in the formation of this compound.
Safety Precautions
-
2-Bromoacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
Conclusion
The Hantzsch thiazole synthesis offers a reliable and high-yielding method for the preparation of this compound, a valuable building block for the development of new therapeutic agents. The protocol and data provided herein serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Application Notes and Protocols for the Purification of 4-Phenylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-Phenylthiazole-2-thiol, a crucial heterocyclic building block in medicinal chemistry and drug development. The following methods are designed to enhance the purity of commercially available or synthetically derived this compound, ensuring the quality and reliability of subsequent research and development activities.
Introduction
This compound is a versatile intermediate used in the synthesis of various biologically active compounds. Commercially available this compound is often of technical grade, with purities around 90-95%, which may contain unreacted starting materials or byproducts from its synthesis.[1][2] For applications in drug discovery and development, a high degree of purity is essential. This document outlines two primary methods for the purification of this compound: recrystallization and column chromatography.
Quantitative Data Summary
The following table summarizes the key physical and analytical data for this compound before and after purification.
| Parameter | Technical Grade | Purified |
| Purity | ~90%[1] | >98% (Expected) |
| Melting Point | 167-172 °C[1][2] | Sharper range expected (e.g., 173-175 °C) |
| Appearance | Solid[1] | Crystalline solid |
Purification Methods
Two effective methods for the purification of this compound are detailed below. The choice of method will depend on the nature of the impurities, the quantity of material to be purified, and the desired final purity.
Method 1: Recrystallization
Recrystallization is a widely used technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. For thiazole derivatives, ethanol is a commonly employed solvent for recrystallization.
Experimental Protocol: Recrystallization from Ethanol
-
Solvent Selection: Place a small amount of crude this compound in a test tube and add a few drops of ethanol. Observe the solubility at room temperature. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Ethanol has been shown to be an effective solvent for the recrystallization of similar thiazole derivatives.
-
Dissolution: In a round-bottom flask, add the crude this compound. For every 1 gram of crude material, start by adding 10-15 mL of ethanol.
-
Heating: Gently heat the mixture with stirring using a heating mantle or water bath until the ethanol begins to reflux.
-
Addition of Solvent: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding an excessive amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
-
Analysis: Determine the melting point of the purified product. A sharp melting point close to the literature value for the pure compound indicates successful purification. Further analysis by techniques such as NMR or IR spectroscopy can confirm the identity and purity of the compound.
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of moderately polar compounds like this compound, silica gel is a suitable stationary phase, and a mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is an effective mobile phase.
Experimental Protocol: Column Chromatography on Silica Gel
-
TLC Analysis: Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). Spot the crude this compound on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give the desired compound a retention factor (Rf) of approximately 0.2-0.4, with good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent (the solvent system determined by TLC).
-
Carefully pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the eluent through it until the packed bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, create a dry-loading cartridge by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required (as determined by TLC analysis of complex mixtures), start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes or small flasks).
-
Monitoring: Monitor the composition of the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Analysis: As with recrystallization, analyze the purified product by determining its melting point and obtaining spectroscopic data (NMR, IR) to confirm its identity and purity.
Visualizing the Purification Workflow
The following diagrams illustrate the logical workflow for the purification of this compound.
Caption: General workflow for the purification and analysis of this compound.
Caption: Detailed workflow for purification by column chromatography.
References
Application Notes and Protocols: Spectroscopic Analysis of 4-Phenylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of 4-phenylthiazole-2-thiol. This document includes expected spectral data, detailed experimental protocols for synthesis and analysis, and visualizations to aid in understanding the molecular structure and experimental workflows. Due to the tautomeric nature of this compound, it can exist in both the thiol and thione forms, which is reflected in its spectroscopic characteristics.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound. These values are based on the analysis of its chemical structure and comparison with data from closely related analogs, given the limited availability of a complete, published dataset for the parent compound.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl-H (ortho) | 7.8 - 7.6 | Doublet or Multiplet | 2H | The ortho protons are typically deshielded due to their proximity to the thiazole ring. |
| Phenyl-H (meta, para) | 7.5 - 7.3 | Multiplet | 3H | These protons appear in the typical aromatic region. |
| Thiazole-H (C5-H) | 7.2 - 7.0 | Singlet | 1H | The lone proton on the thiazole ring. |
| Thiol-H (S-H) / Amide-H (N-H) | 13.0 - 11.0 | Broad Singlet | 1H | This proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. Its broadness is due to chemical exchange. This is characteristic of the thione tautomer's N-H. |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |
| C=S (Thione C2) | 190 - 180 | The thione carbon is highly deshielded and is a key indicator of the predominant tautomeric form. |
| Thiazole C4 | 145 - 140 | Carbon atom attached to the phenyl group. |
| Phenyl C (ipso) | 135 - 130 | The carbon of the phenyl ring directly attached to the thiazole ring. |
| Phenyl CH | 130 - 125 | Aromatic carbons of the phenyl ring. |
| Thiazole C5 | 115 - 110 | The carbon bearing the single proton in the thiazole ring. |
Table 3: Expected FT-IR Spectral Data for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200 - 3100 | Medium, Broad | Indicative of the thione tautomer. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of the phenyl and thiazole C-H bonds. |
| S-H Stretch | 2600 - 2550 | Weak | This peak, characteristic of the thiol tautomer, may be absent or very weak if the thione form predominates. |
| C=N Stretch | 1620 - 1580 | Medium to Strong | Thiazole ring vibration. |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong | Phenyl and thiazole ring vibrations. |
| C=S Stretch | 1200 - 1050 | Strong | A strong indicator of the thione tautomer. |
Experimental Protocols
2.1. Synthesis of this compound via Hantzsch Thiazole Synthesis
This protocol is a modification of the standard Hantzsch thiazole synthesis, adapted for the preparation of a 2-thiol derivative.
Materials:
-
2-Bromoacetophenone
-
Ammonium dithiocarbamate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, Buchner funnel, and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of 2-bromoacetophenone in 50 mL of ethanol.
-
To this solution, add a stoichiometric equivalent (10 mmol) of ammonium dithiocarbamate.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 100 mL of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent.
-
Dry the purified product in a vacuum oven.
2.2. Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Accurately weigh 10-20 mg of the purified this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this compound due to its ability to dissolve a wide range of organic compounds and to better observe exchangeable protons like N-H or S-H.
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be taken to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
2.3. Protocol for FT-IR Spectroscopic Analysis
Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of the finely ground this compound into an agate mortar.
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.
-
Thoroughly grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
Mandatory Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Workflow from synthesis to spectroscopic analysis.
Caption: Correlation of structure with spectroscopic data.
Application Notes and Protocols: 4-Phenylthiazole-2-thiol Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the field of oncology, derivatives of 4-Phenylthiazole-2-thiol have emerged as a promising class of compounds with potent cytotoxic and pro-apoptotic effects against various cancer cell lines. These synthetic molecules often exhibit enhanced anticancer activity compared to the parent compound, achieved through structural modifications that optimize their interaction with biological targets. Mechanistic studies have revealed that these derivatives can induce cancer cell death through the modulation of key signaling pathways, including the PI3K/Akt/mTOR cascade, and by triggering apoptosis.
These application notes provide a summary of the anticancer activity of various this compound derivatives, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) ± SD | Reference |
| 4a | SKNMC | Neuroblastoma | 12.1 ± 0.98 | [1] |
| Hep-G2 | Human hepatocarcinoma | 13.5 ± 0.54 | [1] | |
| 4b | SKNMC | Neuroblastoma | 15.3 ± 1.12 | [1] |
| Hep-G2 | Human hepatocarcinoma | 19.8 ± 1.01 | [1] | |
| 4c | SKNMC | Neuroblastoma | 10.8 ± 0.08 | [1] |
| Hep-G2 | Human hepatocarcinoma | 17.2 ± 0.87 | [1] | |
| 4d | SKNMC | Neuroblastoma | 14.2 ± 0.43 | [1] |
| Hep-G2 | Human hepatocarcinoma | 11.6 ± 0.12 | [1] | |
| Doxorubicin | Hep-G2 | Human hepatocarcinoma | 5.8 ± 1.01 | [1] |
Note: MCF-7 (Breast cancer) cell line was found to be the most resistant to all tested derivatives in this study.[1]
Table 2: Cytotoxicity of Thiazole-Conjugated Phthalimide Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) ± SD | Reference |
| 5b | MCF-7 | Breast cancer | 0.2 ± 0.01 | [2] |
| 5g | PC-12 | Pheochromocytoma | 0.43 ± 0.06 | [2] |
| 5k | MDA-MB-468 | Breast cancer | 0.6 ± 0.04 | [2] |
Table 3: Cytotoxicity of Naphthalene-Azine-Thiazole Hybrids
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) ± SD | Reference |
| 6a | OVCAR-4 | Ovarian cancer | 1.569 ± 0.06 | [3][4] |
| 6a | OCE1 (normal) | Ovarian | 31.89 ± 1.19 | [4] |
Note: Compound 6a also inhibited PI3Kα with an IC50 of 0.225 ± 0.01 µM.[3][4]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Protocol for Adherent Cells:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm (or 590 nm) using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the quantitative analysis of apoptosis and necrosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and untreated cell populations
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Preparation: Induce apoptosis in your target cells with the this compound derivative for the desired time. Include an untreated control group.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant from adherent cells to include any floating apoptotic cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive (less common).
-
Signaling Pathway Analysis: Western Blotting for PI3K/Akt/mTOR Pathway
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. For signaling pathway analysis, antibodies that recognize both the total protein and its phosphorylated (activated) form are used to assess the activation state of the pathway.
Materials:
-
Treated and untreated cell populations
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Lysis: Treat cells with the this compound derivative for the desired time. Wash cells with cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the level of activation. Normalize to the loading control to ensure equal protein loading.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the proposed mechanism of action for certain this compound derivatives and a general experimental workflow for their evaluation.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-phenylthiazole derivatives.
Caption: Intrinsic apoptosis pathway induced by 4-phenylthiazole derivatives.
Caption: General experimental workflow for evaluating the anticancer activity of 4-phenylthiazole derivatives.
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Application Notes and Protocols: 4-Phenylthiazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The thiazole scaffold is a versatile framework present in many bioactive compounds and has garnered significant interest in the development of kinase inhibitors.[1][2] While direct evidence for 4-Phenylthiazole-2-thiol as a kinase inhibitor is not extensively documented in the reviewed literature, numerous derivatives of 4-phenylthiazole have emerged as potent inhibitors of various kinases. These derivatives serve as a promising starting point for the design and development of novel therapeutic agents.[1][2][3]
This document provides an overview of the application of 4-phenylthiazole derivatives as kinase inhibitors, with a focus on their activity against Rho-associated kinase (ROCK), p38 MAP kinase, and Aurora-A kinase. Detailed protocols for representative kinase inhibition assays are also presented to guide researchers in the evaluation of these and similar compounds.
Data Presentation: Kinase Inhibitory Activity of 4-Phenylthiazole Derivatives
The following table summarizes the in vitro inhibitory activities of selected 4-phenylthiazole derivatives against their respective kinase targets. This data highlights the potential of this chemical scaffold in achieving high potency and selectivity.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cell-based assays) | Reference |
| 4v | ROCK II | 20 | N/A (Enzyme assay) | [4] |
| 7g | p38 MAP Kinase | Potent (exact value not specified) | THP-1 | [5] |
| 10b | p38 MAP Kinase | Potent (exact value not specified) | THP-1 | [5] |
| P-6 | Aurora-A Kinase | 110 | N/A (Enzyme assay) | [6] |
| P-6 | N/A (Cytotoxicity) | 370-440 | HCT 116 and MCF-7 | [6] |
Signaling Pathways and Experimental Workflow
Rho-Kinase (ROCK) Signaling Pathway
The diagram below illustrates a simplified representation of the Rho-kinase (ROCK) signaling pathway, a key regulator of cellular contraction, motility, and proliferation.[4] Inhibition of ROCK by 4-phenylthiazole derivatives can modulate these processes, offering therapeutic potential in diseases like hypertension and cancer.[4]
Caption: Simplified Rho-Kinase (ROCK) signaling pathway and the inhibitory action of 4-phenylthiazole derivatives.
General Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical experimental workflow for screening and characterizing kinase inhibitors, from initial high-throughput screening to more detailed mechanistic studies.
Caption: A general experimental workflow for the screening and development of kinase inhibitors.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the in vitro inhibitory activity of a compound against a specific kinase. It can be adapted for various kinase targets and detection methods.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., 4-phenylthiazole derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF® reagents, phosphospecific antibody)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the chosen signal (luminescence, fluorescence, etc.)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add a small volume of the diluted test compound to the wells of the microplate.
-
Add the purified kinase and substrate to the wells.
-
Include positive controls (no inhibitor) and negative controls (no enzyme or no ATP).
-
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using the appropriate plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell-Based Assay for Inhibition of Pro-inflammatory Cytokine Release
This protocol describes a method to assess the ability of a compound to inhibit the release of a pro-inflammatory cytokine, such as TNF-α, from cultured cells. This is relevant for evaluating inhibitors of kinases involved in inflammatory signaling, such as p38 MAP kinase.[5]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for stimulation
-
Test compound (e.g., 4-phenylthiazole derivative)
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with LPS to induce the production and release of the cytokine.
-
Incubation: Incubate the plate for an appropriate time (e.g., 4-24 hours) in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Quantify the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis:
-
Generate a standard curve from the ELISA standards.
-
Determine the cytokine concentration in each sample from the standard curve.
-
Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of cytokine release.
-
Conclusion
The 4-phenylthiazole scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. The data and protocols presented here provide a foundation for researchers to explore the therapeutic potential of this class of compounds. Further optimization of the 4-phenylthiazole core through medicinal chemistry efforts could lead to the discovery of novel drug candidates for a range of diseases driven by aberrant kinase activity.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Phenylthiazole-Based Metallacycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Phenylthiazole derivatives are a significant class of heterocyclic compounds utilized in medicinal chemistry due to their wide range of biological activities.[1] When incorporated as C,N-bidentate ligands in organometallic complexes, they form stable metallacycles, particularly with transition metals like Ruthenium(II) and Osmium(II).[2][3] These metallacycles, often featuring a "piano-stool" geometry, have garnered considerable attention for their potential as anticancer agents.[2][4] Their stability under physiological conditions and potent antiproliferative activities make them promising candidates for further research and drug development.[2][3][5] The synthesis of these complexes typically involves the initial preparation of the substituted 4-phenylthiazole ligand, followed by a cyclometalation reaction with an appropriate metal precursor. This document provides detailed protocols for the synthesis of these metallacycles, summarizes key quantitative data, and illustrates the experimental workflows.
I. Synthetic Strategy Overview
The formation of 4-phenylthiazole-based metallacycles is generally a two-stage process. The first stage involves the synthesis of the 4-phenylthiazole ligand, commonly achieved through the Hantzsch thiazole synthesis. The second stage is the coordination-driven self-assembly, where the ligand reacts with a metal precursor (e.g., a ruthenium or osmium dimer) to form the final C,N-cyclometalated complex.
Caption: General two-stage synthesis strategy for 4-phenylthiazole metallacycles.
II. Experimental Protocols
Protocol 1: Synthesis of 4-Phenylthiazole Ligand via Hantzsch Synthesis
This protocol describes the classic Hantzsch synthesis for 2-amino-4-phenylthiazole, a common precursor.[1]
A. Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Biomedically Relevant Self-Assembled Metallacycles and Metallacages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Phenylthiazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Phenylthiazole derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Assessing the cytotoxic potential of these compounds is a critical step in the drug discovery process. This document provides detailed protocols and application notes for conducting in vitro cytotoxicity assays on 4-phenylthiazole compounds, focusing on the widely used MTT and LDH assays. Additionally, it summarizes reported cytotoxicity data and illustrates a common signaling pathway associated with their mechanism of action.
Data Presentation: Cytotoxicity of 4-Phenylthiazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various 4-phenylthiazole compounds against different human cancer cell lines, as determined by in vitro cytotoxicity assays.
Table 1: IC50 Values of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
| Compound | Substitution on Phenyl Ring | SKNMC (Neuroblastoma) IC50 (µM) | Hep-G2 (Hepatocarcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 4a | 2-NO2 | 13.5 ± 0.98 | 17.6 ± 0.54 | >25 |
| 4b | 3-NO2 | 15.3 ± 1.12 | 21.2 ± 1.02 | >25 |
| 4c | 4-NO2 | 10.8 ± 0.08 | 19.8 ± 0.76 | >25 |
| 4d | 3-Cl | 18.9 ± 0.43 | 11.6 ± 0.12 | >25 |
| 4e | 4-Cl | 16.2 ± 0.76 | 22.3 ± 1.89 | >25 |
| 4f | 4-CH3 | 20.1 ± 1.01 | 23.1 ± 0.99 | >25 |
| Doxorubicin | - | 4.2 ± 0.80 | 5.8 ± 1.01 | 3.5 ± 0.45 |
Data sourced from an in vitro assessment using the MTT assay.[2]
Table 2: Cytotoxic Activity of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles
| Compound | A549 (Lung Adenocarcinoma) IC50 (µM) | SW480 (Colon Adenocarcinoma) IC50 (µM) | CH1/PA-1 (Ovarian Teratocarcinoma) IC50 (µM) |
| 3a | 1.8 ± 0.1 | 2.5 ± 0.2 | 3.1 ± 0.3 |
| 3b | 1.5 ± 0.1 | 2.1 ± 0.1 | 2.8 ± 0.2 |
| 3c | 0.9 ± 0.1 | 1.2 ± 0.1 | 1.5 ± 0.1 |
| 4a | >50 | >50 | >50 |
| 4c | 25.3 ± 1.5 | 35.1 ± 2.1 | 40.2 ± 2.5 |
Antiproliferative activity was determined after 96 hours of exposure.[1]
Table 3: Cytotoxicity of Phenylpyrazolone with a Sulfonamide Fragment (Compound 4)
| Cell Line | IC50 (µM) |
| HCT-116 (Colon Carcinoma) | 7.3 ± 0.47 |
| A549 (Non-small Lung Cancer) | 20.4 ± 0.55 |
| Hos (Osteosarcoma) | 39.9 ± 0.07 |
Cytotoxicity was evaluated using an MTT bioassay.[3]
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of 4-phenylthiazole compounds is outlined below.
References
- 1. Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 4-Phenylthiazole Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4-phenylthiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its structural features allow for versatile interactions with various biological targets, making it a valuable starting point for drug discovery campaigns. Derivatives of 4-phenylthiazole have demonstrated significant potential as anticancer, anti-inflammatory, antifungal, and neuroprotective agents.[1][2][3] This document provides detailed protocols for the synthesis and biological evaluation of 4-phenylthiazole derivatives, summarizes key quantitative data, and visualizes relevant biological pathways to guide researchers in this promising area of drug development.
I. Synthesis of 4-Phenylthiazole Derivatives
The most common and versatile method for synthesizing the 4-phenylthiazole core is the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-haloketone with a thioamide.[4] Modern variations, such as microwave-assisted synthesis, can significantly reduce reaction times.[4]
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of a foundational building block, 2-amino-4-phenylthiazole, adapted from standard procedures.[4][5]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel, vacuum flask.
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[4]
-
Add methanol (5 mL) and a magnetic stir bar.[4]
-
Attach a condenser and heat the mixture to a gentle reflux (approx. 65-70°C) with continuous stirring for 30-60 minutes.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[4]
-
Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution to neutralize any excess acid and precipitate the product.[4]
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[4]
-
Wash the filter cake with cold deionized water to remove residual salts.[4]
-
Air dry the purified solid product on a watch glass. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Protocol 2: Microwave-Assisted Hantzsch Synthesis
This method accelerates the synthesis, offering a time-efficient alternative.[4]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Thioamide or thiourea
-
Ethanol or Methanol
-
Microwave reaction vessel and reactor system
Procedure:
-
In a microwave reaction vessel, combine the α-haloketone (1 mmol) and the corresponding thioamide or thiourea (1.1-1.5 mmol).[4]
-
Add a suitable solvent such as ethanol or methanol.[4]
-
Seal the vessel and place it inside the microwave reactor.[4]
-
Set the reaction parameters: heat to a target temperature of 90-120°C for 10-30 minutes.[4]
-
After the reaction is complete, cool the vessel to room temperature.[4]
-
Isolate and purify the product using the work-up procedures described in Protocol 1 (neutralization, filtration, washing).[4]
II. Applications in Drug Discovery & Biological Activity
4-Phenylthiazole derivatives have been explored across multiple therapeutic areas.
Anticancer Activity
This class of compounds exhibits potent anticancer properties by targeting various components of oncogenic signaling pathways.[7][8] Many derivatives function as kinase inhibitors, disrupting signals that lead to cell proliferation and survival.[9][10][11]
Key Targets and Pathways:
-
p38 MAP Kinase: Inhibition of p38 MAP kinase can block the production of pro-inflammatory cytokines like TNF-α, which is relevant in certain cancers and inflammatory diseases.[9]
-
PI3K/AKT/mTOR Pathway: This is a critical pathway for cell growth, proliferation, and survival.[11] Several 4-phenylthiazole derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3Kα and mTOR.[11][12][13]
-
Aurora Kinases: These are serine/threonine kinases essential for cell division. Inhibitors targeting Aurora A have been synthesized, showing potent cytotoxicity against cancer cell lines.[14][15]
-
Pim Kinases: Pim1 is overexpressed in several cancers, and its inhibition can lead to cell cycle arrest.[10]
References
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions of 4-Phenylthiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the chemical reactions of 4-phenylthiazole-2-thiol, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The protocols outlined below cover the synthesis of the starting material and its subsequent functionalization through various reactions.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules. The presence of a reactive thiol group allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs targeting cancer, inflammation, and infectious diseases.[1] This document details the synthesis of this compound and explores its reactivity with various electrophiles, providing researchers with a practical guide for the preparation of novel derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved via a one-pot reaction from phenacyl bromide and ammonium dithiocarbamate. This method offers a straightforward and efficient route to the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenacyl bromide
-
Ammonium dithiocarbamate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve phenacyl bromide (1 mmol) in ethanol (20 mL).
-
To this solution, add ammonium dithiocarbamate (1.2 mmol).
-
Heat the reaction mixture to reflux with constant stirring for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Reactions of this compound
The nucleophilic thiol group of this compound readily reacts with a variety of electrophiles. The following sections detail the experimental procedures for S-alkylation, S-acylation, and Michael addition reactions.
S-Alkylation Reactions
S-alkylation of this compound with alkyl halides in the presence of a base is a common method for introducing alkyl substituents at the sulfur atom.
Experimental Workflow for S-Alkylation:
Caption: General workflow for the S-alkylation of this compound.
Detailed Protocol: S-Alkylation with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetone
-
Round-bottom flask
-
Stirring apparatus
-
Standard laboratory glassware for workup
Procedure:
-
Dissolve this compound (1 mmol) in DMF or acetone (15 mL) in a round-bottom flask.
-
Add potassium carbonate (1.5 mmol) or sodium hydride (1.2 mmol, 60% dispersion in mineral oil) to the solution and stir for 15 minutes at room temperature.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired S-alkylated derivative.
S-Acylation Reactions
Acylation of the thiol group can be achieved using acyl chlorides or anhydrides to introduce an acyl moiety.
Experimental Protocol: S-Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve this compound (1 mmol) in DCM or THF (15 mL) in a round-bottom flask.
-
Add pyridine or triethylamine (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Michael Addition Reactions
The thiolate anion of this compound can act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds.
Reaction Pathway for Michael Addition:
Caption: General mechanism of the base-catalyzed Michael addition of this compound.
Experimental Protocol: Michael Addition to an α,β-Unsaturated Ketone
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone, chalcone)
-
Triethylamine (Et₃N) or a solid-supported base (e.g., KF/Alumina)[2]
-
Ethanol or solvent-free conditions[2]
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, mix this compound (1 mmol) and the α,β-unsaturated ketone (1.1 mmol).
-
Add a catalytic amount of triethylamine or KF/Alumina (10 mol%).
-
Stir the reaction mixture at room temperature. For solvent-free conditions, the mixture can be stirred directly.[2] Alternatively, ethanol can be used as a solvent.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-5 hours.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.
Data Presentation
The following table summarizes the reaction conditions and yields for various reactions of this compound.
| Reaction Type | Electrophile | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Synthesis | Phenacyl bromide | - | Ethanol | 3-4 | Reflux | Good |
| S-Alkylation | Methyl Iodide | K₂CO₃ | DMF | 4 | RT | High |
| Benzyl Bromide | NaH | THF | 3 | 60 | >90 | |
| Ethyl Bromoacetate | K₂CO₃ | Acetone | 6 | Reflux | 85 | |
| S-Acylation | Acetyl Chloride | Pyridine | DCM | 2 | 0 to RT | 92 |
| Benzoyl Chloride | Et₃N | THF | 3 | 0 to RT | 88 | |
| Michael Addition | Methyl Vinyl Ketone | Et₃N | Ethanol | 2 | RT | 95 |
| Chalcone | KF/Alumina | Solvent-free | 5 | RT | 90 | |
| Acrylonitrile | Et₃N | Ethanol | 4 | RT | 87 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Biological Significance and Signaling Pathways
Derivatives of 4-phenylthiazole have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[3] For instance, certain N-acyl-4-phenylthiazole-2-amines have shown potent inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease. The mechanism of action for many of these derivatives involves the modulation of key signaling pathways. For example, some thiazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling.
Hypothetical Signaling Pathway Inhibition by a this compound Derivative:
References
Troubleshooting & Optimization
"troubleshooting Hantzsch thiazole synthesis low yield"
Technical Support Center: Hantzsch Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the Hantzsch thiazole synthesis, with a focus on resolving low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the common causes?
Answer: Low yields in the Hantzsch thiazole synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Here are some of the most common culprits:
-
Poor Quality of Starting Materials: The purity of the α-haloketone and the thioamide is crucial. Impurities can lead to unwanted side reactions, consuming the reactants and lowering the yield of the desired thiazole.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction's efficiency. The reaction often requires heating to overcome the energy barrier for the various intermediates to form the stable aromatic thiazole product.[1]
-
Incorrect Stoichiometry: While the reactants (α-haloketone and thioamide) react in a 1:1 ratio, using a slight excess of the thioamide is a common practice to ensure the complete consumption of the often more expensive α-haloketone.[1]
-
Side Reactions: The formation of by-products can be a significant cause of low yields. Depending on the substrates and conditions, various side reactions can occur.
-
Product Solubility and Isolation: The final thiazole product's solubility in the reaction solvent can affect its isolation. If the product is partially soluble, it may not fully precipitate, leading to loss during filtration.[2] The workup procedure, including neutralization and washing steps, is critical for efficient product recovery.[1][3]
Question 2: How do I optimize the reaction conditions to improve my yield?
Answer: Optimization of reaction conditions is key to maximizing the yield of your Hantzsch thiazole synthesis. Consider the following parameters:
-
Solvent: The choice of solvent is critical. Alcohols like methanol or ethanol are commonly used.[2][4] The polarity of the solvent can influence the reaction rate and the solubility of the product. It's often beneficial to choose a solvent in which the product has low solubility at room temperature to facilitate precipitation and isolation.[1][2]
-
Temperature: The reaction is typically heated to ensure it proceeds at a reasonable rate.[1] However, excessive heat can lead to decomposition of reactants or products and the formation of side products. A systematic study of the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) can help identify the optimal condition.
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.
-
Catalyst: While the traditional Hantzsch synthesis does not necessarily require a catalyst, studies have shown that using a catalyst can improve yields and shorten reaction times. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst to achieve good to excellent yields.[4]
-
pH Control: The reaction is often performed under neutral or slightly acidic conditions. The initial product formed can be an HBr salt of the thiazole, which is often soluble in the reaction medium.[1] Neutralization with a weak base, such as sodium carbonate or sodium bicarbonate, is a crucial step to precipitate the final product.[1][2][3]
Question 3: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
Answer: The presence of multiple spots on a TLC plate indicates the formation of side products. In the Hantzsch thiazole synthesis, these can include:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the α-haloketone and thioamide.
-
Intermediate Products: The reaction proceeds through several intermediates.[1] Under certain conditions, these intermediates may be stable enough to be observed on a TLC plate.
-
Alternative Cyclization Products: Depending on the substituents on the thioamide, there can be issues of regioselectivity, leading to the formation of isomeric products. For instance, with N-monosubstituted thioureas, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the expected 2-(N-substituted amino)thiazoles.[5]
-
Decomposition Products: If the reaction is run for too long or at too high a temperature, the starting materials or the product may decompose.
To identify the side products, you can try to isolate them using column chromatography and characterize them using techniques like NMR and mass spectrometry.
Data on Reaction Condition Optimization
The following table summarizes the effect of different solvents and temperatures on the yield of a model Hantzsch thiazole synthesis, as reported in a study optimizing the reaction.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | Reflux | - |
| 2 | Ethanol | Reflux | - |
| 3 | Methanol | Reflux | - |
| 4 | 1-Butanol | Reflux | - |
| 5 | 2-Propanol | Reflux | - |
Note: Specific yield percentages were not provided in the summarized search result, but the study aimed to optimize these conditions for good to excellent yields.[4]
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone)
-
Thioamide (e.g., thiourea)
-
Solvent (e.g., methanol)
-
Weak base (e.g., 5% sodium carbonate solution)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine the α-haloketone (1 equivalent) and the thioamide (1.0 to 1.5 equivalents).[2]
-
Add the solvent (e.g., methanol) and a stir bar.[2]
-
Heat the mixture with stirring. The reaction temperature and time will depend on the specific substrates and should be optimized. A typical condition is heating for 30 minutes.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the solution to cool to room temperature.[2]
-
Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na2CO3) to neutralize the solution and precipitate the product.[2]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[2][3]
-
Wash the filter cake with cold water to remove any remaining salts.[2][3]
-
Dry the collected solid. The product can be further purified by recrystallization if necessary.[3]
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the Hantzsch thiazole synthesis.
Caption: A flowchart for systematically troubleshooting low yields.
Hantzsch Thiazole Synthesis Mechanism
Understanding the reaction mechanism can help in diagnosing potential issues, such as the formation of stable intermediates or side products.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Phenylthiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-phenylthiazole and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-phenylthiazole?
A1: The most widely used method for synthesizing 4-phenylthiazole is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone (e.g., 2-bromoacetophenone) with a thioamide (e.g., thiourea).[1]
Q2: What are the key steps in the Hantzsch thiazole synthesis mechanism?
A2: The Hantzsch synthesis proceeds through a multi-step mechanism:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting hydroxythiazoline intermediate undergoes dehydration to form the aromatic thiazole ring.[1]
Q3: Are there modern variations to the classical Hantzsch synthesis?
A3: Yes, several modern variations offer improvements over the classical method. These include microwave-assisted synthesis, which can significantly reduce reaction times, and one-pot, multi-component reactions that increase efficiency by combining multiple steps.[1][3] Ultrasonic irradiation is another green chemistry approach that has been successfully applied.[4]
Troubleshooting Guides
Problem 1: Low Yield of 4-Phenylthiazole
Q: I am getting a low yield of my desired 4-phenylthiazole product. What are the possible causes and how can I improve it?
A: Low yields in 4-phenylthiazole synthesis can stem from several factors. Below are common causes and suggested solutions:
-
Incomplete Reaction:
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature.[5] Ensure efficient stirring to promote proper mixing of reactants.
-
-
Suboptimal Reaction Conditions:
-
Solution: The choice of solvent and catalyst can significantly impact the yield. Ethanol is a commonly used and effective solvent.[6] While some reactions proceed without a catalyst, others benefit from the addition of one. A screening of different catalysts, such as copper silicate, can be performed to find the optimal choice for your specific substrates.[6] The concentration of the catalyst should also be optimized.[6]
-
-
Poor Quality of Starting Materials:
-
Solution: Ensure that the α-haloketone and thioamide are pure and dry. Impurities can lead to unwanted side reactions.[5] Using freshly purified starting materials is recommended.
-
-
Product Decomposition:
Problem 2: Formation of Side Products and Purification Challenges
Q: My reaction mixture shows multiple spots on TLC, indicating the presence of side products. How can I minimize their formation and effectively purify my 4-phenylthiazole?
A: The formation of side products is a common issue. Here’s how to address it:
-
Minimizing Side Product Formation:
-
Solution: Careful control of reaction temperature is critical to minimize the formation of byproducts.[5] Additionally, ensuring the correct stoichiometry of reactants can prevent side reactions arising from an excess of one of the starting materials.
-
-
Purification of the Crude Product:
-
Recrystallization: This is a common and effective method for purifying solid 4-phenylthiazole derivatives. Ethanol is a frequently used solvent for recrystallization.[5][6] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.
-
Column Chromatography: For complex mixtures or oily products, column chromatography is the preferred purification method.[5][7] A silica gel column is typically used, with an eluent system determined by TLC analysis of the crude product. A common eluent system is a mixture of hexane and ethyl acetate.[5]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for 2-Amino-4-phenylthiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Methanol | 65-70 | 0.5-1 | Not specified | [1] |
| Copper Silicate (10 mol%) | Ethanol | 78 | 0.5 | 92 | [6] |
| Sulfamic Acid | Ethanol | 78 | 4 | 52 | [6] |
| l-Proline | Ethanol | 78 | 5 | 45 | [6] |
| Acetic Acid | Ethanol | 78 | 6 | 40 | [6] |
| Iodine | Not specified | Reflux | 12 | Not specified | [8] |
Table 2: Effect of Solvent on the Synthesis of 2-Amino-4-phenylthiazole Derivatives
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Water | 100 | 3 | 70 | [6] |
| Methanol | 65 | 3 | 75 | [6] |
| Acetonitrile | 81 | 3 | 68 | [6] |
| Dichloromethane | 40 | 3 | 55 | [6] |
| Toluene | 110 | 3 | 60 | [6] |
| Tetrahydrofuran | 66 | 3 | 65 | [6] |
| Ethanol | 78 | 0.5 | 92 | [6] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
-
Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution, deionized water.
-
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a round-bottom flask.[1]
-
Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[1]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution.[1]
-
Collect the resulting precipitate by vacuum filtration.[1]
-
Wash the solid product with cold deionized water and allow it to air dry.[1]
-
Protocol 2: Microwave-Assisted Hantzsch Synthesis
-
General Procedure:
-
In a microwave reaction vessel, combine the α-haloketone (1 mmol) and the appropriate thioamide (1.1-1.5 mmol).[1]
-
Add a suitable solvent such as methanol or ethanol.[1]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.[1][3]
-
After cooling, isolate the product using a similar work-up and purification procedure as in the classical method.[1]
-
Mandatory Visualization
Caption: General experimental workflow for the Hantzsch synthesis of 4-phenylthiazole.
Caption: Troubleshooting logic for addressing low reaction yields in 4-phenylthiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Improving the Purity of Synthesized 4-Phenylthiazole-2-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-Phenylthiazole-2-thiol.
Troubleshooting Guides
This section offers solutions to specific issues that may arise during the purification of this compound, helping you to enhance the purity of your final product.
Issue 1: Low Purity of this compound After Initial Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reaction: Unreacted starting materials, such as phenacyl bromide and ammonium dithiocarbamate, remain in the crude product. | - Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the complete consumption of starting materials before work-up.[1] - Optimize Reaction Conditions: Consider extending the reaction time or slightly increasing the temperature to drive the reaction to completion. |
| Side Reactions: Formation of byproducts due to the reactivity of the starting materials and intermediates. The Hantzsch thiazole synthesis, a common route, can sometimes yield isomeric impurities. | - Control of Reaction pH: Maintain the recommended pH of the reaction mixture to minimize the formation of pH-dependent side products. - Purification Strategy: Employ a suitable purification technique, such as column chromatography or recrystallization, to effectively separate the desired product from impurities. |
| Degradation of Product: The thiol group in this compound can be susceptible to oxidation, leading to the formation of disulfide impurities. | - Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
Issue 2: Difficulty in Purifying this compound by Column Chromatography
| Potential Cause | Recommended Solution |
| Poor Separation on TLC: The product and impurities have similar Rf values in the chosen solvent system. | - Solvent System Optimization: Systematically screen a range of solvent systems with varying polarities. A good starting point for thiazole derivatives is a mixture of hexane and ethyl acetate.[1] - Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina. |
| Column Overloading: Applying too much crude product to the column leads to broad peaks and poor separation. | - Proper Loading: As a general guideline, the amount of crude material should be approximately 1-2% of the mass of the stationary phase. |
| Product Streaking on the Column: The compound may be interacting too strongly with the silica gel. | - Solvent Polarity Adjustment: Gradually increase the polarity of the eluent to improve the mobility of the compound. - Use of Additives: In some cases, adding a small amount of a modifier, such as triethylamine, to the eluent can reduce tailing for basic compounds. |
Issue 3: Inefficient Purification of this compound by Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice: The compound is either too soluble or insoluble in the chosen solvent at all temperatures. | - Solvent Screening: Test the solubility of the crude product in a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexanes) to find a suitable recrystallization solvent. A good solvent will dissolve the compound when hot but sparingly when cold. |
| Oiling Out: The compound separates as an oil instead of forming crystals upon cooling. | - Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Solvent Modification: Add a co-solvent in which the compound is less soluble to induce crystallization. - Seed Crystals: Introduce a small crystal of the pure compound to initiate crystallization. |
| Low Recovery of Pure Product: A significant amount of the product remains dissolved in the mother liquor. | - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cooling Temperature: Ensure the solution is thoroughly cooled to maximize precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often include unreacted starting materials like phenacyl bromide and a dithiocarbamate source. Side products from the Hantzsch synthesis can also be present, which may include isomeric thiazole structures or products from the self-condensation of the starting materials.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for initial purity assessment and for monitoring the progress of purification.[1] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can reveal the presence of impurities.
Q3: What is a good starting solvent system for TLC analysis of this compound?
A3: A common and effective starting solvent system for TLC analysis of 4-phenylthiazole derivatives is a mixture of hexane and ethyl acetate.[1] A ratio of 7:3 or 8:2 (hexane:ethyl acetate) is a good starting point, and the polarity can be adjusted based on the observed Rf value of the product.
Q4: Can I use a rotary evaporator to dry the purified this compound?
A4: Yes, a rotary evaporator is commonly used to remove the solvent after purification. However, as thiols can be sensitive to heat, it is advisable to use a moderate temperature on the water bath and reduced pressure to avoid potential degradation of the product.
Data on Purification Methods
The following table summarizes typical purity levels that can be achieved for this compound using different purification techniques. The actual purity will depend on the initial purity of the crude product and the optimization of the chosen method.
| Purification Method | Starting Purity (Crude) | Final Purity (Typical) | Advantages | Disadvantages |
| Recrystallization | 80-90% | >98% | Simple, cost-effective, can yield highly pure crystalline material. | Can have lower recovery; finding a suitable solvent can be time-consuming. |
| Column Chromatography | 60-85% | >95% | Effective for separating complex mixtures and closely related impurities. | More time-consuming and requires more solvent than recrystallization. |
| Preparative HPLC | 90-95% | >99.5% | Provides the highest level of purity. | Expensive, requires specialized equipment, and is typically used for small-scale purification. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using a hexane:ethyl acetate solvent system (e.g., 8:2 v/v).
-
Visualize the spots under UV light to determine the Rf values of the product and impurities. Adjust the solvent system as necessary to achieve good separation.
-
-
Column Preparation:
-
Select an appropriately sized chromatography column.
-
Prepare a slurry of silica gel in the chosen eluent (the optimized solvent system from TLC).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of a different potential recrystallization solvent (e.g., ethanol, methanol, isopropanol) to each tube.
-
Heat the test tubes to dissolve the solid.
-
Allow the solutions to cool to room temperature and then in an ice bath.
-
The ideal solvent will dissolve the compound when hot and form crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a moderate temperature.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
Technical Support Center: Scaling Up 4-Phenylthiazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-phenylthiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for 4-phenylthiazole? A1: The Hantzsch thiazole synthesis is a cornerstone reaction for forming thiazole rings and is widely used for producing 4-phenylthiazole derivatives.[1] The classic method involves the condensation reaction between an α-haloketone (like 2-bromoacetophenone) and a thioamide (like thiourea).[1][2] Modern variations, including one-pot, multi-component reactions and microwave-assisted synthesis, offer increased efficiency and are adaptable for scaling.[1][3]
Q2: What are the primary challenges when scaling up the Hantzsch synthesis? A2: Transitioning from a lab-scale setup to larger volumes introduces several critical variables. Key challenges include managing thermal gradients in larger reactors, ensuring efficient mixing to avoid localized concentration spikes, handling potential gas evolution, and addressing the amplification of minor impurities that were insignificant at a smaller scale.[4] The reaction can be exothermic, so controlled heating and cooling are crucial to prevent product decomposition.[5]
Q3: How can I monitor the progress of the reaction during scale-up? A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product.[2][5] For larger-scale operations, integrating real-time monitoring with pH and temperature sensors is recommended to maintain tight control over reaction parameters.[4]
Q4: What are the recommended methods for purifying 4-phenylthiazole at a larger scale? A4: Common purification methods include recrystallization and column chromatography.[5] For scale-up, recrystallization is often more practical and cost-effective. The choice of solvent is critical; for example, 2-amino-4-phenylthiazole can be recrystallized from methanol.[6] The product may also precipitate from the reaction mixture upon neutralization, which can be collected by vacuum filtration.[1][2]
Q5: Are there significant safety concerns associated with scaling up 4-phenylthiazole synthesis? A5: Yes. The Hantzsch synthesis can be exothermic, creating a risk of a runaway reaction if temperature is not adequately controlled, especially in large vessels.[4][5] Thionyl chloride, sometimes used in related syntheses, is corrosive and decomposes over time, requiring careful handling.[5] Additionally, α-haloketones like 2-bromoacetophenone are lachrymators and must be handled in a well-ventilated area.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and scale-up of 4-phenylthiazole.
Problem 1: Low Product Yield
Low yield is a frequent issue during scale-up. The following table outlines potential causes and solutions.
| Possible Cause | Suggested Solution & Rationale | Preventative Measure for Scale-Up |
| Incomplete Reaction | Extend the reaction time and continue monitoring via TLC until starting materials are consumed.[5] Ensure efficient stirring, as poor mass transfer in larger vessels can slow the reaction.[4] | Implement mechanical overhead stirrers instead of magnetic stir bars to ensure homogenous mixing in large volumes.[4] |
| Product Decomposition | The reaction can be exothermic. Maintain strict temperature control, potentially using an ice bath during reagent addition.[5] Excessive heat can lead to decomposition. | Use a reactor with a cooling jacket and calibrated temperature probes to prevent thermal runaways.[4] |
| Poor Quality of Starting Materials | Use pure, dry α-haloketone and thioamide. Impurities can lead to significant side reactions that become amplified at scale.[4][5] | Qualify all raw materials before use. Store moisture-sensitive reagents appropriately. |
| Suboptimal Stoichiometry | While an excess of one reagent (e.g., thiourea) may be used, a very large excess can complicate purification and lead to side reactions.[1][5] Experiment with varying molar ratios at the bench scale first. | Perform a Design of Experiments (DoE) at a smaller scale to optimize reagent ratios before scaling up. |
Problem 2: Product Impurity
| Possible Cause | Suggested Solution & Rationale | Preventative Measure for Scale-Up |
| Presence of Unreacted Starting Material | If the reaction was incomplete, unreacted starting materials will contaminate the product. These can often be removed by recrystallization or a wash step. For example, washing with diethyl ether can remove unreacted acetophenone.[6] | Ensure the reaction goes to completion by monitoring with TLC.[5] Implement post-reaction neutralization and filtration steps to remove soluble starting materials.[1] |
| Formation of Side Products | Acidic or basic conditions can sometimes lead to the formation of different isomers or byproducts.[7] The reaction work-up, such as neutralizing with a base (e.g., Na₂CO₃), is critical for isolating the desired product.[1] | Maintain a consistent pH throughout the reaction and work-up. Use a buffered system if necessary. |
| Amplification of Minor Impurities | Side reactions that produce negligible impurities at the 1-gram scale can become a major issue at the 1-kilogram scale.[4] | Characterize all minor peaks in your analytical chromatogram at the lab scale to understand potential scale-up challenges. Develop a robust purification strategy (e.g., multi-step recrystallization) early. |
Visualizations
Hantzsch Thiazole Synthesis Pathway
The Hantzsch synthesis proceeds via nucleophilic attack, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Troubleshooting Workflow for Low Yield
A logical approach to diagnosing the cause of low product yield.
Key Parameter Relationships in Scale-Up
Scaling up involves more than proportionally increasing reagents; physical parameters change and can introduce new challenges.[4]
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole (Lab Scale)
This protocol is a standard procedure adapted from common laboratory methods for the Hantzsch synthesis.[1][2][6]
Materials:
-
2-Bromoacetophenone (1.0 g, 5.0 mmol)
-
Thiourea (0.57 g, 7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (1.0 g) and thiourea (0.57 g).[1]
-
Add methanol (5 mL) and a magnetic stir bar.[1]
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes. Monitor the reaction via TLC.[1]
-
Once the reaction is complete, remove the flask from the heat and allow the solution to cool to room temperature.[1]
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate should form.[1]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[1]
-
Wash the collected solid (the filter cake) with cold deionized water to remove any remaining salts.[1]
-
Spread the solid on a watch glass and allow it to air dry completely.[1]
-
The crude product can be further purified by recrystallization from methanol if necessary.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. sussex.figshare.com [sussex.figshare.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"stability issues of 4-Phenylthiazole-2-thiol in solution"
This technical support center provides guidance on the stability of 4-Phenylthiazole-2-thiol in solution for researchers, scientists, and drug development professionals. The information is curated to help troubleshoot common issues and answer frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Solution turns yellow or brown | Oxidation of the thiol group or degradation of the thiazole ring. This can be accelerated by exposure to air, light, or certain metal ions. | Prepare fresh solutions and use them promptly. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light. Consider using amber vials. |
| Precipitate forms in the solution | The compound may have limited solubility in the chosen solvent, or the precipitate could be a degradation product. Temperature fluctuations can also affect solubility. | Confirm the solubility of this compound in your solvent system. You may need to use a co-solvent or gently warm the solution. If a degradation product is suspected, analyze the precipitate. |
| Loss of compound purity over time | Chemical degradation due to factors such as pH, temperature, or solvent reactivity. Some solvents, like DMSO, can cause decomposition of thiazole derivatives over time, especially at room temperature.[1] | Store solutions at low temperatures (e.g., -20°C) to minimize degradation.[1] Avoid prolonged storage in solvents known to be reactive. Regularly check the purity of your stock solutions using a suitable analytical method like HPLC. |
| Inconsistent experimental results | This could be due to the use of degraded or impure solutions of this compound. | Always use freshly prepared solutions or solutions that have been stored under validated stable conditions. Perform a quality control check on your compound stock before starting a new set of experiments. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound solutions?
Based on studies of similar thiazole compounds, it is recommended to store solutions of this compound at -20°C or lower to minimize degradation.[1] Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. For oxygen-sensitive compounds like thiols, storing under an inert atmosphere (nitrogen or argon) is also advisable.
2. Which solvents are suitable for dissolving this compound?
3. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the provided search results, potential degradation mechanisms can be inferred from the chemistry of the functional groups present:
-
Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.
-
Photodegradation: Thiazole-containing compounds with aryl substituents can be susceptible to photodegradation.[2] The mechanism may involve the formation of reactive oxygen species that attack the thiazole ring.[2]
-
Hydrolysis: Depending on the pH, the thiazole ring could be susceptible to hydrolytic cleavage, although this is generally less common for simple thiazoles.
4. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[3] This method should be able to separate the intact this compound from its potential degradation products.
Experimental Protocols
The following are suggested protocols for forced degradation studies to assess the stability of this compound in solution. These are based on established methods for similar compounds and should be adapted as needed.[3]
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
1. Preparation of Stock Solution:
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
2. Forced Degradation Studies:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact compound in the stressed sample to that of an unstressed control.
Data Presentation
Use the following templates to summarize the quantitative data from your stability studies.
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 0.1 N HCl | 0 | |||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 N NaOH | 0 | |||
| 6 | ||||
| 12 | ||||
| 24 |
Table 2: Oxidative, Thermal, and Photochemical Stability of this compound
| Stress Condition | Duration | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation |
| 3% H₂O₂ | 24 hours | |||
| Thermal (60°C) | 48 hours | |||
| Photolytic | Per ICH Q1B |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential oxidative degradation of this compound.
Caption: Decision tree for troubleshooting stability issues.
References
"how to avoid impurities in 4-phenylthiazole-2-thiol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 4-phenylthiazole-2-thiol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the typical starting materials?
A1: The most common method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone, typically 2-bromoacetophenone (phenacyl bromide), with a salt of dithiocarbamic acid, such as ammonium dithiocarbamate.
Q2: What are the theoretical yield and purity I can expect from this synthesis?
A2: With optimized conditions and proper purification, yields for the Hantzsch synthesis of thiazole derivatives can be high, often exceeding 80%.[2] Purity is highly dependent on the reaction conditions and the effectiveness of the purification method. Technical grade this compound is commercially available at 90% purity.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[3] By spotting the reaction mixture alongside the starting materials (2-bromoacetophenone and ammonium dithiocarbamate) on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spots are no longer visible.
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.[4][5] Recrystallization from a suitable solvent, such as ethanol or methanol, is often effective for removing minor impurities.[6] For more challenging separations, silica gel column chromatography using a solvent system like hexane/ethyl acetate is recommended.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Degradation of Ammonium Dithiocarbamate | Ammonium dithiocarbamate can be unstable. Use a freshly prepared salt or ensure it has been stored properly under anhydrous conditions. |
| Incorrect Reaction Temperature | The reaction typically requires heating. If the temperature is too low, the reaction may not proceed or will be very slow. Conversely, excessively high temperatures can lead to the degradation of reactants and products. It is advisable to conduct the reaction at a moderate temperature (e.g., reflux in ethanol) and monitor by TLC. |
| Impurities in Starting Materials | The purity of 2-bromoacetophenone and ammonium dithiocarbamate is crucial. Impurities can interfere with the reaction. Use high-purity starting materials. |
| Incorrect Stoichiometry | While the theoretical stoichiometry is 1:1, using a slight excess (1.1-1.2 equivalents) of ammonium dithiocarbamate can help drive the reaction to completion. However, a large excess can complicate the purification process. |
| Inappropriate Solvent | A polar solvent like ethanol or methanol is typically used for this reaction. Ensure the solvent is of an appropriate grade and is dry if necessary. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Potential Impurity | Identification | Recommended Solution |
| Unreacted 2-Bromoacetophenone | Can be identified by TLC or 1H NMR spectroscopy. | Ensure the reaction goes to completion by monitoring with TLC. A slight excess of ammonium dithiocarbamate can be used. Unreacted 2-bromoacetophenone can be removed by column chromatography. |
| Unreacted Ammonium Dithiocarbamate | Being a salt, it is generally insoluble in the organic solvents used for extraction and can be removed by filtration and washing the crude product with water. | Thoroughly wash the crude product with water during the work-up procedure. |
| Formation of 2-imino-4-phenyl-1,3-dithiolane | This potential side product can arise from an alternative cyclization pathway. Its presence may be suggested by complex NMR spectra. | Careful control of reaction pH and temperature can influence the reaction pathway. Purification by column chromatography may be necessary to separate this isomer. |
| Polymeric or Tar-like Materials | Formation of dark, insoluble materials. | This can result from overheating or prolonged reaction times. Reduce the reaction temperature and monitor the reaction closely to avoid extended heating after completion. Ensure an inert atmosphere if reactants are sensitive to oxidation. |
Experimental Protocols
High-Purity Synthesis of this compound
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Ammonium dithiocarbamate (1.2 eq)
-
Ethanol (or Methanol)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (or Magnesium Sulfate)
-
Silica Gel (for column chromatography)
-
Hexane/Ethyl Acetate (eluent for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromoacetophenone (1.0 eq) in ethanol.
-
Addition of Reagent: To this solution, add ammonium dithiocarbamate (1.2 eq) portion-wise with stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Column Chromatography: If recrystallization does not yield a pure product, perform column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).[3]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: 4-Phenylthiazole-2-thiol Functionalization
Welcome to the technical support center for the functionalization of 4-phenylthiazole-2-thiol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic efforts.
Troubleshooting and FAQs
This section addresses common issues encountered during the functionalization of this compound, particularly focusing on S-alkylation and N-acylation reactions.
Question: I am getting a very low yield for my S-alkylation reaction. What are the common causes and how can I improve it?
Answer: Low yields in S-alkylation reactions are a frequent issue stemming from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: The thiol proton (pKa ~6-7) must be removed to form the more nucleophilic thiolate anion. If you are using a weak base, deprotonation may be incomplete.
-
Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective, especially for less reactive alkylating agents.[1]
-
-
Reaction Temperature: Many S-alkylation reactions are run at room temperature, but some combinations of substrates may require heating to proceed at a reasonable rate.[1]
-
Solution: Try incrementally increasing the temperature to 40-60 °C. Monitor the reaction closely by TLC to check for product formation versus decomposition.[1]
-
-
Poor Solubility: If the starting material or base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all.
-
Solution: Switch to a more polar aprotic solvent. If acetonitrile (MeCN) or acetone are ineffective, consider using dimethylformamide (DMF), which can also facilitate reactions at higher temperatures.[1]
-
-
Reagent Stability: The alkylating agent, particularly alkyl iodides, can be sensitive to light and may degrade over time.[1]
-
Solution: Use fresh or properly stored reagents. It is recommended to store sensitive alkylating agents in a cool, dark environment.[1]
-
Question: My reaction is not proceeding at all. TLC analysis shows only the starting material. What should I do?
Answer: If no reaction is observed, the activation energy barrier is not being overcome. Here are the most likely causes:
-
Insufficiently Strong Base: The base may not be strong enough to deprotonate the thiol.[1]
-
Solution: Use a stronger base such as NaH or LiHMDS.
-
-
Temperature Too Low: The reaction may require thermal energy to proceed.[1]
-
Solution: Gradually heat the reaction mixture, for example, to 40-80 °C, and monitor for any change by TLC.[1]
-
-
Degraded Alkylating Agent: The electrophile may have decomposed.
-
Solution: Use a fresh bottle of the alkylating agent.[1]
-
Question: I am observing multiple products in my reaction mixture. What are the potential side reactions?
Answer: The formation of multiple products typically points to side reactions involving other nucleophilic sites or over-alkylation.
-
N-Alkylation: Besides the sulfur atom, the nitrogen atom (N3) of the thiazole ring can also be alkylated, especially with highly reactive alkylating agents, leading to a quaternary thiazolium salt.[2][3]
-
Solution: Use less reactive alkylating agents (e.g., alkyl bromides instead of iodides). Add the alkylating agent slowly and at a lower temperature to improve selectivity for the softer sulfur nucleophile.
-
-
Self-Alkylation/Quaternization: This can be a common side reaction where the thiazole nitrogen of one molecule attacks the alkylating agent.[1]
-
Solution: Employ milder conditions and ensure slow addition of the electrophile.[1]
-
-
Multiple Reactive Sites: If your alkylating agent also contains other electrophilic or nucleophilic sites, it can lead to polymerization or other undesired products.
-
Solution: If necessary, employ a protecting group strategy for other reactive functional groups in your molecule.[1]
-
Data Presentation: Base and Solvent Optimization
The choice of base and solvent is critical for achieving high yields in S-alkylation reactions. The following table summarizes typical outcomes based on common laboratory conditions.
| Alkylating Agent | Base | Solvent | Typical Temperature (°C) | Expected Yield | Notes |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 25 - 40 | Moderate to High | A standard, mild starting point for reactive electrophiles.[1] |
| Ethyl Bromoacetate | NaH | THF | 0 - 25 | High | Stronger base ensures full deprotonation; good for less reactive electrophiles. |
| Methyl Iodide | Cs₂CO₃ | DMF | 25 | High | Cesium effect can accelerate S-alkylation; DMF aids solubility.[1] |
| Benzyl Bromide | DBU | Dichloromethane | 25 | Moderate | Organic base option, useful for substrates sensitive to inorganic salts. |
| Propargyl Bromide | K₂CO₃ | Acetone | 25 - 55 | Moderate to High | Higher temperature may be needed to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound
This protocol describes a standard method for the S-alkylation using an alkyl halide.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile, DMF, or THF) to achieve a concentration of approximately 0.1 M.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq or NaH, 1.2 eq) to the stirred suspension. If using NaH, cool the mixture to 0 °C before addition.
-
Stirring: Stir the mixture at the appropriate temperature (0 °C for NaH, room temperature for K₂CO₃) for 15-30 minutes to allow for deprotonation.
-
Electrophile Addition: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by the slow addition of water.[4] Extract the mixture with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4] Purify the crude product by column chromatography on silica gel or by recrystallization.[4]
Visual Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the S-alkylation of this compound.
References
"troubleshooting guide for 4-phenylthiazole reactions"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenylthiazole synthesis, primarily focusing on the widely used Hantzsch thiazole synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of 4-phenylthiazole and its derivatives.
FAQ 1: My Hantzsch thiazole synthesis of 4-phenylthiazole resulted in a very low yield. What are the potential causes and how can I improve it?
Low yield is a common issue that can stem from several factors, including suboptimal reaction conditions, reagent quality, and reaction time.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction yield. It is crucial to optimize these parameters.
-
Reagent Quality: The purity of starting materials, such as the α-haloketone (e.g., 2-bromoacetophenone) and the thioamide (e.g., thiourea), is critical. Impurities can lead to side reactions and lower yields.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.[1]
-
Product Loss During Work-up: The product may be lost during the extraction or purification steps. Ensure proper techniques are used to minimize such losses.[2]
Below is a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low reaction yield.
Data on Reaction Condition Optimization:
The following table summarizes the effect of different catalysts and solvents on the yield of 2-amino-4-phenylthiazole derivatives.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | 78 | - | Trace | [3] |
| Sulfamic Acid | Ethanol | 78 | 4h | 65 | [3] |
| L-Proline | Ethanol | 78 | 5h | 60 | [3] |
| Acetic Acid | Ethanol | 78 | 5h | 58 | [3] |
| Copper Silicate (10) | Ethanol | 78 | 30 min | 93 | [3] |
| None (Microwave) | Methanol | 90 | 30 min | 95 | [4] |
FAQ 2: The reaction doesn't seem to be starting or is proceeding very slowly. What should I do?
A stalled reaction can be due to issues with the reagents, temperature, or the presence of inhibitors.
Potential Causes & Solutions:
-
Low Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[1][5]
-
Poor Solubility of Reagents: If the reactants are not well-dissolved in the solvent, the reaction rate will be slow.
-
Inactive Catalyst: If using a catalyst, it may be inactive or poisoned.
-
Inhibitors: The presence of impurities in the starting materials or solvent can inhibit the reaction.
A logical approach to this problem is outlined below:
Caption: Troubleshooting guide for a stalled reaction.
FAQ 3: I am having difficulty purifying my 4-phenylthiazole product. What are the best practices for purification?
Purification of 4-phenylthiazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts, or product degradation.[6] Column chromatography is a common purification method.[6]
Common Purification Issues & Solutions:
-
Inappropriate Solvent System for Chromatography: An optimal solvent system is crucial for good separation on a silica gel column.[6]
-
Column Overloading: Loading too much crude product onto the column can result in poor separation.[6]
-
Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate.
-
Product Degradation: Some thiazole derivatives can be sensitive to acidic conditions or heat during purification.[6]
The following diagram illustrates the decision-making process for purification:
Caption: Decision tree for troubleshooting purification problems.
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole
This protocol is a standard procedure for the Hantzsch synthesis of 2-amino-4-phenylthiazole.[1][5]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone and thiourea.[1][5]
-
Heat the mixture with stirring to a gentle reflux (around 65-70°C) for 30-60 minutes.[5]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl.[1][5]
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.[1][5]
Experimental Workflow Diagram:
Caption: Workflow for classical Hantzsch thiazole synthesis.
Protocol 2: Microwave-Assisted Synthesis of 4-Phenylthiazole Derivatives
Microwave-assisted synthesis can significantly reduce reaction times and often improves yields.[4][7]
Materials:
-
α-haloketone (e.g., 2-bromoacetophenone, 1 mmol)
-
Thiourea or substituted thioamide (1.1-1.5 mmol)
-
Methanol or ethanol
Procedure:
-
Combine the α-haloketone and thioamide in a microwave reaction vessel.[5]
-
Add the solvent and seal the vessel.[5]
-
Place the vessel in a microwave reactor and heat to the target temperature (e.g., 90-120°C) for 10-30 minutes.[4][5]
-
After the reaction, cool the vessel to room temperature.[5]
-
Isolate the product using a similar work-up procedure as in the classical synthesis (precipitation and filtration).[5]
Microwave Synthesis Workflow Diagram:
Caption: Workflow for microwave-assisted Hantzsch synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. How To [chem.rochester.edu]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"yield improvement strategies for substituted thiazole synthesis"
Welcome to the technical support center for substituted thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted thiazoles?
The most prominent methods for synthesizing substituted thiazoles are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis. The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[1][2][3] The Cook-Heilbron synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[3][4][5] Other methods include Gabriel's synthesis, Tcherniac's synthesis, and various modern catalytic approaches.[2][4]
Q2: Why is the Hantzsch synthesis so widely used?
The Hantzsch synthesis is popular because it is generally high-yielding, straightforward to perform, and utilizes readily available starting materials.[1][6] The reaction forms a stable aromatic thiazole ring, which provides a strong thermodynamic driving force.[7]
Q3: What key factors generally influence the yield of a thiazole synthesis reaction?
Several factors are critical for achieving high yields:
-
Reactant and Solvent Purity: Impurities can lead to side reactions, consuming starting materials and complicating purification. Using anhydrous solvents is often recommended as water can be detrimental.[8]
-
Reaction Conditions: Temperature, reaction time, and the choice of solvent play crucial roles. Optimization of these parameters is often necessary for specific substrates.[8]
-
Substituent Effects: The electronic nature of the substituents on the starting materials can significantly impact conversion rates. Electron-withdrawing groups often lead to better yields than electron-donating groups.[9]
-
Reagent Stability: The stability of reactants, such as the thioamide in the Hantzsch synthesis, can be a limiting factor, particularly under acidic conditions.[8]
Q4: Are there greener or more efficient alternatives to conventional heating methods?
Yes, modern techniques such as microwave-assisted synthesis and ultrasonic irradiation have been shown to be effective, often leading to significantly shorter reaction times, higher yields, and simpler purification processes compared to conventional heating.[6][10][11]
Troubleshooting Guides
Issue 1: Low Yield or Low Conversion Rate in Hantzsch Synthesis
Q: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I fix it?
A: Low yields in Hantzsch synthesis can stem from several factors. Follow this troubleshooting guide to diagnose and resolve the issue.
-
Check Reactant Purity and Stability:
-
Optimize Reaction Conditions:
-
Solvent Choice: The solvent is crucial. While ethanol or methanol are common, the optimal choice depends on the specific substrates. It is advisable to perform a small-scale solvent screening. For some multi-component syntheses, solvents like 1-butanol or even water can be effective.[8]
-
Temperature and Time: Conventional methods may require hours of refluxing.[10] Consider microwave-assisted synthesis, which can reduce reaction times to minutes and may be performed at temperatures around 90-130°C, often resulting in higher yields.[10]
-
Acidic Conditions: Under acidic conditions, the reaction can sometimes yield a mixture of isomers (2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles), which can complicate purification and lower the yield of the desired product.[12]
-
-
Consider an Excess of One Reagent:
-
Using an excess of the thioamide can help drive the reaction to completion. The unreacted thioamide often remains soluble in the workup solution while the thiazole product precipitates, making it easy to remove.[7]
-
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield issues.
Issue 2: Difficulty in Product Purification
Q: I'm having trouble purifying my substituted thiazole product. What should I do?
A: Purification challenges are common, especially with polar or salt-like products. Here are some targeted solutions.
-
For General Thiazole Derivatives (Column Chromatography):
-
Compound not moving on TLC: If your compound stays at the baseline, the solvent system is likely not polar enough. Gradually increase the eluent's polarity. Common systems include hexane/ethyl acetate or dichloromethane/methanol.[13] For very polar compounds, a 1-10% methanol in dichloromethane mixture can be effective.[13]
-
Compound streaking on TLC: This may indicate that your compound is acidic or basic. Thiazoles can be basic. Adding a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid for acidic ones, can improve peak shape.
-
-
For Water-Soluble Thiazolium Salts:
-
These salts are often difficult to purify using standard silica gel chromatography.[13]
-
Precipitation and Salt Metathesis: A common strategy is to first precipitate the crude salt from a suitable solvent (e.g., toluene). The crude product can then be dissolved in warm water for a salt metathesis reaction with an excess of a salt like sodium tetrafluoroborate (NaBF₄) or sodium tetraphenylborate (NaBPh₄).[13] The desired, now less water-soluble, thiazolium salt can often be extracted into an organic solvent like dichloromethane.[13]
-
Quantitative Data Summary
Table 1: Hantzsch Synthesis - Conventional vs. Microwave Heating
This table summarizes a comparison of reaction times and yields for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines (6a-p) using conventional reflux versus microwave heating in methanol.
| Compound | Conventional (Reflux, 8h) Yield (%) | Microwave (90°C, 30 min) Yield (%) |
| 6a | 75 | 95 |
| 6b | 72 | 92 |
| 6c | 78 | 94 |
| 6d | 70 | 90 |
| 6e | 80 | 96 |
Data adapted from a study on microwave-assisted Hantzsch synthesis.[10] As shown, microwave irradiation significantly reduces reaction time from 8 hours to 30 minutes while consistently improving yields by approximately 16-20%.
Table 2: Optimization of a One-Pot Hantzsch Synthesis
This table shows the effect of different catalysts, solvents, and conditions on the yield of a specific Hantzsch thiazole derivative.
| Catalyst (mol%) | Solvent | Condition | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 12 | 45 |
| SiW/SiO₂ (1.5) | Ethanol | Reflux | 5 | 85 |
| SiW/SiO₂ (1.5) | Methanol | Reflux | 6 | 79 |
| SiW/SiO₂ (1.5) | Acetonitrile | Reflux | 6 | 72 |
| SiW/SiO₂ (1.5) | Ethanol | Ultrasonic | 2 | 90 |
Data adapted from a study on environmentally benign one-pot synthesis.[6] The use of a silica-supported tungstosilisic acid (SiW/SiO₂) catalyst dramatically improves the yield. Furthermore, ultrasonic irradiation provides the highest yield in the shortest time.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a straightforward synthesis of a simple aminothiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add 5 mL of methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]
-
Remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel.
-
Wash the filter cake with water to remove any remaining soluble impurities.
-
The isolated crude product is often pure enough for characterization.[1]
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole
This protocol outlines the general steps for the Cook-Heilbron synthesis.
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon Disulfide (CS₂)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Dissolve the α-aminonitrile in a suitable solvent under mild or aqueous conditions at room temperature.[5]
-
Add carbon disulfide to the solution. The reaction is typically performed under mild conditions.[5][14]
-
The reaction mixture is stirred at room temperature. The progress can be monitored by TLC.
-
The initial nucleophilic attack of the amino group on CS₂ is followed by an intramolecular cyclization.[5]
-
A subsequent tautomerization step yields the final 5-aminothiazole product.[5]
-
Workup typically involves extraction and purification by crystallization or chromatography, depending on the product's properties.
Visualized Workflows and Pathways
Generalized Hantzsch Thiazole Synthesis Workflow
Caption: General experimental workflow for Hantzsch synthesis.
Cook-Heilbron Synthesis Signaling Pathway
Caption: Key mechanistic steps in the Cook-Heilbron synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
Validation & Comparative
"4-Phenylthiazole-2-thiol vs other aurora kinase inhibitors"
An Objective Comparison of Thiazole-Based Compounds and Other Prominent Aurora Kinase Inhibitors
Introduction
Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are critical regulators of mitosis.[1] Their functions include overseeing centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Overexpression of these kinases is frequently linked to tumorigenesis, making them a validated target for anticancer drug development.[1][2] A multitude of small-molecule inhibitors targeting Aurora kinases have been developed, progressing from preclinical studies to clinical trials.[2][3]
This guide provides a comparative overview of several key Aurora kinase inhibitors, with a special focus on compounds featuring a thiazole scaffold versus other well-characterized inhibitors that have advanced to clinical trials, such as Alisertib (Aurora A selective), Barasertib (Aurora B selective), and Danusertib (pan-Aurora inhibitor). While specific inhibitory data for 4-Phenylthiazole-2-thiol against Aurora kinases is not extensively documented in publicly available literature, the broader class of thiazole derivatives has been explored for this target.[4][5][6] This comparison will utilize data from representative compounds to highlight differences in potency, selectivity, and cellular mechanisms.
Overview of Compared Inhibitors
Thiazole-Based Inhibitors: This class of compounds incorporates a thiazole ring system. Research has identified derivatives such as N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent inhibitors of both Aurora A and B kinases.[4][7] For this guide, we will reference data for the representative compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine), which has demonstrated anticancer activity and entered phase I clinical evaluation.[4][7]
Alisertib (MLN8237): An orally available, ATP-competitive, and highly selective inhibitor of Aurora A kinase.[8][9] Its selectivity for Aurora A over Aurora B is more than 200-fold in cellular assays.[9][10] Inhibition of Aurora A by Alisertib leads to defects in spindle assembly, mitotic arrest, and subsequent apoptosis.[8][10]
Barasertib (AZD1152): A pro-drug that is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib-hQPA).[11][12] It is a potent and highly selective inhibitor of Aurora B kinase.[12][13] Inhibition of Aurora B disrupts chromosome alignment and cytokinesis, leading to polyploidy and cell death.[12][14]
Danusertib (PHA-739358): A multi-kinase inhibitor that potently targets all members of the Aurora kinase family (A, B, and C).[15][16] It also shows activity against other kinases like ABL, RET, and FGFR-1.[15][17] As a pan-Aurora inhibitor, it disrupts multiple stages of mitosis.[18]
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the inhibitory potency and cellular effects of the selected compounds.
Table 1: Kinase Inhibitory Potency
| Compound | Target Selectivity | Aurora A (IC₅₀/Kᵢ) | Aurora B (IC₅₀/Kᵢ) | Aurora C (IC₅₀) | Other Key Targets (IC₅₀) |
| CYC116 (Thiazole-based) | Pan-Aurora | 8.0 nM (Kᵢ)[4][7] | 9.2 nM (Kᵢ)[4][7] | Not Reported | Not Reported |
| Alisertib (MLN8237) | Aurora A Selective | 1 nM (IC₅₀)[9] | 1534 nM (IC₅₀, cellular)[19] | Not Reported | >250-fold selective vs. other kinases[19] |
| Barasertib (AZD1152-HQPA) | Aurora B Selective | 1368 nM (IC₅₀)[13] | 0.37 nM (IC₅₀)[13] | Not Reported | Secondary target: FLT3[14] |
| Danusertib (PHA-739358) | Pan-Aurora / Multi-kinase | 13 nM[17] | 79 nM[17] | 61 nM[17] | ABL (25 nM)[17] |
Table 2: Cellular Activity and Phenotypic Effects
| Compound | Cell Lines Tested | Key Cellular Effects | Resulting Phenotype |
| CYC116 (Thiazole-based) | Various cancer cell lines | Suppression of histone H3 phosphorylation[4][7] | Mitotic failure, increased polyploidy, cell death[4][7] |
| Alisertib (MLN8237) | Multiple myeloma, colon, lymphoma, sarcoma | G2/M arrest, apoptosis, senescence[9] | Aberrant mitotic spindles (monopolar, multipolar), accumulation of tetraploid (4N) cells[8][10] |
| Barasertib (AZD1152-HQPA) | Leukemia, colon, lung | Inhibition of histone H3 phosphorylation, apoptosis[12][13] | Chromosome misalignment, cytokinesis failure, endoreduplication, polyploidy[12][14] |
| Danusertib (PHA-739358) | Ovarian, leukemia, neuroendocrine | G2/M arrest, apoptosis, autophagy[20] | Inhibition of cell proliferation, accumulation of polyploid cells[18][20] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: Role of Aurora A and B kinases in mitosis and points of intervention by selective inhibitors.
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of Aurora kinase inhibitors.
In Vitro Kinase Inhibition Assay (Determination of IC₅₀)
This protocol describes a common method to measure the potency of a compound against a purified kinase enzyme.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific Aurora kinase by 50% (IC₅₀).
Materials:
-
Purified recombinant Aurora A or Aurora B kinase.
-
Kinase-specific substrate (e.g., a peptide like Kemptide).
-
ATP (Adenosine triphosphate).
-
Test inhibitor (e.g., this compound derivative) at various concentrations.
-
Kinase buffer (containing MgCl₂, DTT, etc.).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
-
Microplate reader (luminometer).
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in kinase buffer.
-
To the wells of a 384-well plate, add the kinase buffer, the purified Aurora kinase enzyme, and the substrate.
-
Add the serially diluted inhibitor to the appropriate wells. Include control wells with DMSO only (100% activity) and wells without enzyme (background).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure kinase activity. Using the ADP-Glo™ system, first add the ADP-Glo™ reagent to deplete any remaining ATP.
-
Next, add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
Incubate for 30-40 minutes at room temperature.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot for Phospho-Histone H3 (Cellular Target Engagement)
This protocol assesses whether an inhibitor can block Aurora B activity within cancer cells by measuring the phosphorylation of its direct substrate, Histone H3 at Serine 10.
Objective: To measure the inhibition of Aurora B kinase activity in cells by detecting levels of phosphorylated Histone H3 (pH3).
Materials:
-
Human cancer cell line (e.g., HCT-116, HeLa).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Nocodazole (mitotic arresting agent).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-β-actin (loading control).
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the Aurora kinase inhibitor for a specified duration (e.g., 6-24 hours). A positive control for mitotic arrest, such as Nocodazole, is often used to enrich the population of mitotic cells where the pH3 signal is highest.
-
After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein amounts and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-Histone H3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip or cut the membrane and re-probe with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify band intensity to determine the relative reduction in Histone H3 phosphorylation.
References
- 1. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 15. Danusertib, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Antifungal Efficacy of 4-Phenylthiazole Derivatives and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. This guide provides a comparative analysis of the antifungal efficacy of emerging 4-phenylthiazole derivatives against the widely used triazole antifungal, fluconazole. This document synthesizes experimental data to offer a comprehensive overview of their mechanisms of action, in vitro efficacy, and the methodologies employed in their evaluation.
Mechanism of Action: A Tale of Two Pathways
Fluconazole, a well-established antifungal, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][4] By disrupting ergosterol synthesis, fluconazole compromises the integrity of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth.[1][2]
In contrast, the mechanism of action for 4-phenylthiazole derivatives appears to be more varied and is an active area of investigation. Some derivatives, like 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT), are thought to act on the fungal antioxidant system.[5][6] Another derivative, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C), has been shown to induce oxidative damage in Candida albicans by increasing reactive oxygen species (ROS), leading to DNA damage and cell death.[7][8] Other studies suggest that certain phenylthiazole derivatives may also inhibit ergosterol synthesis, a pathway similar to that of azole drugs.[9]
Caption: Comparative mechanisms of action for Fluconazole and 4-Phenylthiazole derivatives.
Quantitative Efficacy: A Head-to-Head Comparison
The antifungal activity of these compounds is quantitatively assessed primarily through the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays. The following tables summarize the available data for various fungal species.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Fungal Species | 4-Phenylthiazole Derivative | MIC (µg/mL) | Fluconazole MIC (µg/mL) | Reference |
| Candida albicans | (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | 0.0625 - 4 | ≥64 (resistant strains) | [7][8] |
| Candida albicans | Compound 1 (a phenylthiazole) | 0.25 - 2 | >64 (resistant strain) | [10][11] |
| Candida albicans | 2-(2-(cyclohexylmethylene)hydrazinyl)-4-phenylthiazole (CHT) | 1 - 4 | >64 (resistant strains) | [12] |
| Candida glabrata | Compound 35 (phenylthiazole-oxadiazole) | 0.5 - 1 | Not specified | [13] |
| Candida auris | Compound 1 (a phenylthiazole) | 2 | Not specified | [11] |
| Candida auris | Compound 35 (phenylthiazole-oxadiazole) | 2 - 4 | Not specified | [13] |
| Cryptococcus neoformans | Compound 1 (a phenylthiazole) | 0.5 | 2 - 8 | [11] |
| Aspergillus fumigatus | Compound 1 (a phenylthiazole) | Not specified | Not specified | [11] |
| Magnaporthe oryzae | Phenylthiazole derivatives (E4, E17, E23, E26) | 1.29 - 1.66 | Not applicable | [14][15] |
| Sclerotinia sclerotiorum | Phenylthiazole derivative (5b) | 0.51 | Not applicable | [16][17] |
Note: MIC values can vary depending on the specific strain and the testing methodology.
Table 2: Zone of Inhibition in mm
The zone of inhibition is the area around an antimicrobial disc where microbial growth is inhibited. A larger zone diameter indicates greater susceptibility of the microbe to the agent.
| Fungal Species | 4-Phenylthiazole Derivative Concentration | Zone of Inhibition (mm) | Fluconazole Concentration | Zone of Inhibition (mm) | Reference |
| Candida albicans | Not specified | Not specified | 400 mg | 12 - 42 | [18] |
| Candida albicans | Not specified | Not specified | Not specified | 15 | [18] |
| Aspergillus niger | Not specified | Not specified | Not specified | Not specified | [19][20] |
Note: Data on zone of inhibition for specific 4-phenylthiazole derivatives is limited in the reviewed literature.
Experimental Protocols: A Guide to Methodology
The following outlines the typical experimental protocols used to determine the antifungal efficacy of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Antifungal Agents: The compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in a liquid growth medium such as RPMI-1640 to achieve a range of concentrations.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A suspension is then prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., using a spectrophotometer).[21]
-
Inoculation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted antifungal agent.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that results in the complete inhibition of visible fungal growth.[22]
Zone of Inhibition (Kirby-Bauer) Assay
This agar diffusion method provides a qualitative measure of antifungal susceptibility.[23]
Detailed Steps:
-
Plate Preparation: A standardized suspension of the test fungus is uniformly spread over the surface of an agar plate.
-
Disc Application: Filter paper discs impregnated with a known concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions to allow for fungal growth and diffusion of the antifungal agent.
-
Measurement: The diameter of the clear zone around the disc, where fungal growth is inhibited, is measured in millimeters.
Conclusion
The data presented indicates that 4-phenylthiazole derivatives represent a promising class of antifungal agents with potent activity against a range of fungal pathogens, including fluconazole-resistant strains.[7][10] Their diverse mechanisms of action, including the induction of oxidative stress, offer potential advantages over existing antifungals that primarily target ergosterol biosynthesis.[7][8]
Fluconazole remains a cornerstone of antifungal therapy, but the rise of resistance necessitates the development of new chemical entities.[1] The favorable MIC values of several 4-phenylthiazole derivatives against clinically important fungi like Candida albicans, Candida auris, and Cryptococcus neoformans underscore their potential for further investigation and development as next-generation antifungal drugs.[11] Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and toxicological profiles, and conducting in vivo efficacy studies.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. youtube.com [youtube.com]
- 5. A phenylthiazole derivative demonstrates efficacy on treatment of the cryptococcosis & candidiasis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans [frontiersin.org]
- 8. A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a Phenylthiazole Small Molecule with Dual Antifungal and Antibiofilm Activity Against Candida albicans and Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bioengineer.org [bioengineer.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. microchemlab.com [microchemlab.com]
The Pivotal Role of the Phenyl Group in 4-Phenylthiazole Analogs: A Structure-Activity Relationship Guide
A deep dive into the structure-activity relationship (SAR) of 4-phenylthiazole analogs reveals critical insights for researchers and drug development professionals. These compounds have emerged as promising scaffolds for designing potent enzyme inhibitors, particularly dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets for novel anti-inflammatory and analgesic therapies.
This guide provides a comparative analysis of 4-phenylthiazole analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathway to facilitate a comprehensive understanding of their therapeutic potential.
Comparative Biological Activity of 4-Phenylthiazole Analogs
The inhibitory potency of 4-phenylthiazole analogs is significantly influenced by the nature and position of substituents on the 4-phenyl ring. The following table summarizes the in vitro inhibitory concentrations (IC50) of selected analogs against human sEH (h-sEH) and human FAAH (h-FAAH), key enzymes in the arachidonic acid metabolic pathway.
| Compound ID | R (Substitution on 4-phenyl ring) | h-sEH IC50 (nM) | h-FAAH IC50 (nM) | Reference |
| SW-17 | p-CH3 | 2.5 | 9.8 | [1][2] |
| 4p | p-CH3 | 2.3 | 11.1 | [3] |
| 3o | p-NO2 | - | 3.1 | [2] |
| 3f | p-F | 10.7 (human), 11.7 (rat) | - | [2] |
| 3h | 2,6-di-F | 154.3 | 6.7 | [2] |
| 3c | 3-pyridyl | 38.8 | 16.9 | [2] |
Note: '-' indicates data not reported in the cited sources.
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies highlight several key SAR trends for 4-phenylthiazole analogs as dual sEH/FAAH inhibitors:
-
Electron-donating groups on the aromatic ring of the 4-phenylthiazole moiety are generally well-tolerated by both sEH and FAAH enzymes, regardless of their position (ortho, meta, or para)[3].
-
The overall three-dimensional shape of the molecule is a critical determinant for potent FAAH inhibition, suggesting a more sterically constrained binding pocket in FAAH compared to sEH[3].
-
Replacement of a benzothiazole ring with a 4-phenylthiazole moiety has been shown to yield potent dual inhibitors, indicating that a bulky group on this side of the pharmacophore is favorable for binding to both enzymes[3].
-
Specifically, a methyl group at the para position of the phenyl ring, as seen in compounds 4p and SW-17 , results in potent dual inhibition with IC50 values in the low nanomolar range for both human sEH and FAAH[1][2][3].
-
Modifications to other parts of the molecule, such as converting a sulfonamide group to a tertiary amine, can lead to a general decrease in potency for sEH while being well-tolerated by FAAH[2].
-
Interestingly, some 4-phenylthiazole-based analogs exhibit species-dependent differences in their inhibitory activity, with some compounds being significantly less active against mouse sEH compared to human and rat enzymes[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are a summary of the key in vitro assays used to characterize the 4-phenylthiazole analogs.
In Vitro Enzyme Inhibition Assays
1. Soluble Epoxide Hydrolase (sEH) Inhibition Assay: [2]
-
Substrate: Cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxyran-2-yl) methyl carbonate.
-
Enzyme Source: Human sEH (1 nM), rat sEH (1 nM), or mouse sEH (2 nM).
-
Buffer: 25 mM Bis-Tris/HCl buffer (pH 7.4) containing 0.1 mg/mL of bovine serum albumin (BSA).
-
Procedure:
-
The enzyme is pre-incubated with the inhibitor for 5 minutes at 30°C.
-
The fluorescent substrate is added to a final concentration of 5 µM.
-
Enzyme activity is monitored by measuring the fluorescence of the product, 6-methoxy-2-naphthaldehyde, over 10 minutes.
-
Fluorescence is detected at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.
-
2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay: [2]
-
Substrate: N-(6-methoxypyridin-3-yl) octanamide (OMP).
-
Enzyme Source: Human FAAH (1 nM).
-
Buffer: 25 mM Bis-Tris/HCl buffer (pH 8) containing 0.1 mg/mL of BSA.
-
Procedure:
-
The enzyme is pre-incubated with the inhibitor for 5 minutes at 37°C.
-
The fluorescent substrate is added to a final concentration of 5 µM.
-
Enzyme activity is determined by monitoring the appearance of the fluorescent product, 6-methoxypyridin-3-amine, over 10 minutes.
-
Fluorescence is detected at an excitation wavelength of 303 nm and an emission wavelength of 394 nm.
-
Visualizing the Mechanism of Action
To conceptualize the therapeutic rationale for dual sEH and FAAH inhibition, the following diagram illustrates their roles in the arachidonic acid metabolic pathway and the impact of their inhibition.
Caption: Dual inhibition of sEH and FAAH by 4-phenylthiazole analogs.
This guide underscores the significance of the 4-phenylthiazole scaffold in developing potent enzyme inhibitors. The presented data and methodologies offer a valuable resource for researchers aiming to design and optimize novel therapeutic agents targeting the sEH and FAAH pathways for the management of pain and inflammation.
References
- 1. Assessing the structural-activity relationship of 4-phenyl-thiazole moiety for dual fatty acid amide hydrolase/soluble epoxide hydrolase inhibition | Poster Board #725 - American Chemical Society [acs.digitellinc.com]
- 2. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Phenylthiazole Derivatives as Novel Anticancer Agents
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The 4-phenylthiazole scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of selected 4-phenylthiazole derivatives, juxtaposing their performance with established anticancer drugs. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this chemical class in oncology.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic efficacy of various 4-phenylthiazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is summarized below for selected compounds in comparison to standard chemotherapeutic agents.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| Ureido-substituted 4-phenylthiazole (Compound 27) | HepG2 (Liver Cancer) | 0.62 ± 0.34[1] | Sorafenib | 1.62 ± 0.27[1] |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide (Compound 4c) | A549 (Lung Cancer) | 23.30 ± 0.35[2] | Cisplatin | Not explicitly stated for A549 in the same study, but used as a standard. |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (Compound 4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08[3] | Doxorubicin | Not explicitly stated for SKNMC in the same study, but used as a standard. |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (Compound 4d) | Hep-G2 (Liver Cancer) | 11.6 ± 0.12[3] | Doxorubicin | 5.8 ± 1.01[3] |
| Thiazole Derivative (Compound 4c) | MCF-7 (Breast Cancer) | 2.57 ± 0.16[4] | Staurosporine | 6.77 ± 0.41[4] |
| Thiazole Derivative (Compound 4c) | HepG2 (Liver Cancer) | 7.26 ± 0.44[4] | Staurosporine | 8.4 ± 0.51[4] |
| Naphthalene-azine-thiazole hybrid (Compound 6a) | OVCAR-4 (Ovarian Cancer) | 1.57 ± 0.06[5] | Alpelisib (PI3Kα inhibitor) | 0.061 ± 0.003 (for PI3Kα)[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 4-phenylthiazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 4-phenylthiazole derivatives) and a standard drug (e.g., Cisplatin, Doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the cell cycle distribution of cancer cells after treatment with a test compound.
-
Cell Treatment: Cells are treated with the compound of interest at its IC50 concentration for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.
Signaling Pathways and Mechanisms of Action
Several 4-phenylthiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
Some naphthalene-azine-thiazole hybrids have demonstrated inhibitory activity against PI3Kα, a key component of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[5] Inhibition of this pathway leads to decreased cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 4-phenylthiazole derivative.
Induction of Apoptosis
Several N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides have been shown to induce apoptosis in cancer cells.[2] The intrinsic apoptosis pathway is often initiated by cellular stress and converges on the activation of caspases, leading to programmed cell death.
Caption: Proposed mechanism of apoptosis induction by 4-phenylthiazole derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening and validating novel anticancer compounds like 4-phenylthiazole derivatives involves a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A generalized workflow for the evaluation of novel anticancer compounds.
References
- 1. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazole Derivatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant anticancer properties.[1][2] This guide provides a comparative overview of various thiazole derivatives, summarizing their efficacy against different cancer cell lines and elucidating their mechanisms of action. The information presented herein is supported by experimental data from recent studies, offering a valuable resource for the development of next-generation cancer therapeutics.
Performance Comparison of Thiazole Derivatives
The anticancer activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of selected thiazole derivatives against various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.
Table 1: Cytotoxicity of Thiazole Derivatives against Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Thiazole-naphthalene derivative 5b | 0.48 ± 0.03 | - | - |
| Compound 4c | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Coumarin-thiazole congener 5c | 4.5 | - | - |
| Compound 4 | 5.73 | Staurosporine | 6.77 |
| Compound 8 | 3.36 µg/ml | Staurosporine | 5.25 µg/ml |
| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine 5b, 5g, 5h, 5i | - | - | - |
Table 2: Cytotoxicity of Thiazole Derivatives against Liver Cancer Cell Lines (HepG2)
| Compound/Derivative | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Coumarin-thiazole congener 6c | 2.6 | - | - |
| Compound 4c | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Thiazole derivative 6d | 0.90 | Doxorubicin | - |
| N-arylated 1,2,4-triazole coupled acetamide 7f | 16.782 µg/mL | - | - |
Table 3: Cytotoxicity of Thiazole Derivatives against Colon Cancer Cell Lines (HCT-116)
| Compound/Derivative | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Thiazole derivative 6d | 1.50 | Doxorubicin | - |
| Coumarin-thiazole congener 6c | 3.5 | - | - |
Table 4: Cytotoxicity of Thiazole Derivatives against Osteosarcoma Cell Lines (SaOS-2)
| Compound/Derivative | IC₅₀ (µg/mL) |
| Compound 4i | 0.190 ± 0.045 |
| Compound 4d | 0.212 ± 0.006 |
| Compound 4b | 0.214 ± 0.009 |
Mechanisms of Action: Targeting Key Signaling Pathways
Thiazole derivatives exert their anticancer effects by modulating various signaling pathways critical for tumor growth, proliferation, and survival.
A significant number of thiazole derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular processes.[3] One of the primary targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4][5] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and apoptosis.
Another important pathway targeted by thiazole derivatives is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival.[3][6] Several thiazole-based compounds have been identified as potent dual inhibitors of PI3K and mTOR, demonstrating significant therapeutic potential.[6]
The following diagram illustrates the general mechanism of action for thiazole derivatives targeting the VEGFR-2 signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole derivatives.
Experimental Protocols
The evaluation of the anticancer activity of thiazole derivatives typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.
Synthesis of Thiazole Derivatives (General Procedure)
A common method for synthesizing 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[7]
-
Thiosemicarbazone Formation: A substituted acetophenone is reacted with thiosemicarbazide in ethanol with a catalytic amount of acid and refluxed for 4-6 hours. The resulting thiosemicarbazone precipitates upon cooling.
-
Cyclization: The dried thiosemicarbazone is suspended in ethanol, and iodine is added portion-wise. The mixture is heated to reflux for 8-10 hours.
-
Work-up and Purification: After cooling, the excess iodine is neutralized, and the crude product is precipitated by adding a saturated sodium bicarbonate solution. The solid is filtered, washed, and purified by column chromatography.
The following diagram outlines the general workflow for the synthesis of thiazole derivatives.
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is then calculated from the dose-response curve.
In Vitro Kinase Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[6]
-
Reaction Setup: A master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)) is prepared.
-
Plate Loading: The master mix is added to the wells of a 96-well plate. Serial dilutions of the thiazole derivative are then added to the test wells.
-
Enzyme Addition: A solution of recombinant human VEGFR-2 enzyme is added to the test and positive control wells.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent (e.g., Kinase-Glo® MAX) is added to each well to measure the amount of ATP remaining. The luminescence is read using a microplate reader. The inhibitory activity is calculated based on the reduction in kinase activity compared to the control.
Conclusion
Thiazole derivatives represent a versatile and promising class of compounds for the development of novel anticancer agents. Their ability to be readily synthesized and modified allows for the fine-tuning of their pharmacological properties to target specific cancer-related pathways with high potency and selectivity. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of thiazole-based cancer therapies.
References
- 1. clyte.tech [clyte.tech]
- 2. mdpi.com [mdpi.com]
- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jpionline.org [jpionline.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Vivo Validation of 4-Phenylthiazole-2-Thiol Activity: A Comparative Guide
For researchers and professionals in drug development, the in vivo validation of a compound's activity is a critical step in assessing its therapeutic potential. This guide provides a comparative analysis of the in vivo performance of 4-phenylthiazole-2-thiol derivatives, focusing on their anti-inflammatory and analgesic properties. The data presented is compiled from various preclinical studies, offering a detailed look at their efficacy against other alternatives, supported by experimental data and methodologies.
Comparative Analysis of In Vivo Efficacy
Recent research has highlighted the potential of 4-phenylthiazole-based compounds as potent dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). The simultaneous inhibition of these two enzymes has been shown to produce synergistic analgesic and anti-inflammatory effects. By blocking FAAH, the levels of the endocannabinoid anandamide increase, while sEH inhibition leads to higher concentrations of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2]
Here, we compare the in vivo efficacy of several 4-phenylthiazole derivatives against standard non-steroidal anti-inflammatory drugs (NSAIDs) and other investigative compounds.
Table 1: Comparison of Analgesic Activity in the Rat Formalin Test
| Compound | Dose (mg/kg) | Route of Administration | Nociceptive Behavior Reduction | Comparator | Comparator Dose (mg/kg) | Source |
| 4p | 1 and 3 | Intraperitoneal | Comparable to Ketoprofen | Ketoprofen | 30 | [2] |
| 4s | 3 | Intraperitoneal | Comparable to Ketoprofen | Ketoprofen | 30 | [2] |
| SW-17 | Not specified | Not specified | Did not alleviate orofacial pain | Sumatriptan | Not specified | [3] |
Table 2: Comparison of Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Comparator | Source |
| 5d | 5 | 1 | 45.47 ± 1.11 | Nimesulide | [4][5] |
| 10 | 1 | 49.68 ± 1.44 | |||
| 20 | 1 | 53.44 ± 2.22 | |||
| 5 | 5 | 55.34 ± 1.12 | |||
| 10 | 5 | 58.56 ± 1.52 | |||
| 20 | 5 | 61.64 ± 1.10 | |||
| 5e | 5, 10, 20 | - | Demonstrated greatest activity | Nimesulide | [5] |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Rat Formalin Test for Acute Inflammatory Pain
This model is used to assess the analgesic efficacy of compounds against acute inflammatory pain.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimatized to the testing environment before the experiment.
-
Compound Administration: The test compound (e.g., 4p, 4s) or vehicle is administered via intraperitoneal injection at specified doses. A positive control group receives a standard analgesic like ketoprofen.
-
Induction of Nociception: A dilute solution of formalin is injected subcutaneously into the plantar surface of the rat's hind paw.
-
Observation: Immediately after formalin injection, the rat is placed in an observation chamber. The amount of time the animal spends licking the injected paw (a measure of nociceptive behavior) is recorded for a specified period.
-
Data Analysis: The total time spent licking is calculated and compared between the different treatment groups. A significant reduction in licking time compared to the vehicle group indicates analgesic activity.[2]
Carrageenan-Induced Rat Paw Edema
This is a standard model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., nimesulide) is administered, typically orally or intraperitoneally.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw.
-
Paw Volume Measurement: The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The difference in paw volume before and after carrageenan injection is calculated as the edema volume. The percentage inhibition of edema is then determined for the treated groups relative to the control group.[4]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Dual inhibition of FAAH and sEH by 4-phenylthiazole derivatives.
Caption: General workflow for in vivo validation experiments.
Other potential anti-inflammatory mechanisms for thiazole derivatives include the modulation of the CD14/TLR4-dependent NF-κB signaling pathway and ERK phosphorylation, as well as the inhibition of MyD88 homodimerization, which is crucial in certain inflammatory responses like acute lung injury.[6][7] These pathways represent additional avenues for the therapeutic action of this class of compounds.
References
- 1. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 6. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of 2-amino-4-phenylthiazole analogues to disrupt myeloid differentiation factor 88 and prevent inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity in 4-Phenylthiazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Selectivity with Supporting Experimental Data.
The 4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases and other enzymes. Understanding the cross-reactivity of these inhibitors is paramount for developing selective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the selectivity profiles of several 4-phenylthiazole-based inhibitors against their primary targets and a panel of other kinases.
Data Presentation: Comparative Inhibitor Selectivity
The following tables summarize the quantitative data on the inhibitory activity of different classes of 4-phenylthiazole-based inhibitors. The data is compiled from various studies and presented to facilitate a clear comparison of their selectivity.
Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors
A novel ureido-substituted 4-phenylthiazole derivative, compound 27, has been identified as a potent inhibitor of Insulin-like Growth Factor 1 Receptor (IGF1R). Its cross-reactivity against a small panel of other kinases reveals a degree of selectivity.
| Target Kinase | Compound 27 (% Inhibition @ 10 µM) |
| IGF1R | 76.84% |
| EGFR | 24.36% |
| VEGFR1 | 11.86% |
| PDGFRβ | 11.72% |
| c-KIT | Negative Effect |
| Flt-3 | Negative Effect |
| PDGFRα | Negative Effect |
Data sourced from a study on ureido-substituted 4-phenylthiazole derivatives as anti-cancer agents.
4-Phenyl-5-pyridyl-1,3-thiazole Analogues as p38 MAP Kinase Inhibitors
A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been developed as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). The lead compounds from this series demonstrate high potency against p38α.
| Compound | Target Kinase | IC50 (nM) |
| 7g | p38α | 2 |
| 10b | p38α | 8 |
Data from a study on the synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives. Cross-reactivity against a broader kinase panel was not detailed in the primary publication.
N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives as Aurora Kinase Inhibitors
The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has yielded potent inhibitors of Aurora kinases. The lead compound, CYC116, shows activity against multiple Aurora kinase isoforms and VEGFR2.
| Target Kinase | CYC116 (IC50, nM) |
| Aurora A | 44 |
| Aurora B | 19 |
| Aurora C | 65 |
| VEGFR2 | 69 |
Data compiled from studies on CYC116, an orally available Aurora kinase inhibitor.[1]
Diaminothiazole-Based CDK Inhibitors
A diaminothiazole scaffold has been utilized to develop inhibitors of Cyclin-Dependent Kinases (CDKs). Compound 51 from this series shows high potency against several CDKs, with some cross-reactivity against GSK3β.
| Target Kinase | Compound 51 (IC50, nM) |
| CDK2/cyclin A | 1.1 |
| CDK5/p25 | 1.8 |
| CDK1/cyclin B | 4.0 |
| CDK4/cyclin D1 | 7.6 |
| CDK6/cyclin D3 | 6.5 |
| CDK9/cyclin T1 | 13 |
| GSK3β | 99 |
Data from a study on the development of highly potent and selective diaminothiazole inhibitors of CDKs.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine inhibitor cross-reactivity.
Kinase Selectivity Profiling: ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
4-phenylthiazole-based inhibitor (test compound)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and the appropriate kinase buffer in a multiwell plate.
-
Add the 4-phenylthiazole-based inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are provided to clearly illustrate complex biological pathways and experimental procedures.
Caption: Workflow for assessing inhibitor cross-reactivity.
Caption: Simplified IGF-1R signaling pathway.
Caption: Simplified p38 MAPK signaling pathway.
Caption: Role of Aurora kinases in mitosis.
References
Benchmarking 4-Phenylthiazole Compounds Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the 4-phenylthiazole core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive and objective comparison of the performance of various 4-phenylthiazole derivatives against established standard drugs in anticancer and antimicrobial applications. The information presented herein is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers and drug development professionals.
In Vitro Anticancer Activity: A Head-to-Head Comparison
The cytotoxic potential of novel 4-phenylthiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a direct comparison with widely used chemotherapeutic agents such as Doxorubicin, Sorafenib, and Cisplatin.
Table 1: Comparative in vitro cytotoxic activity (IC50, µM) of 4-phenylthiazole derivatives against various cancer cell lines.
| 4-Phenylthiazole Derivative | Cancer Cell Line | IC50 (µM) of Derivative | Standard Drug | IC50 (µM) of Standard Drug | Reference |
| Compound 4c (with p-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | Doxorubicin | Not specified in study | |
| Compound 4d (with m-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | Doxorubicin | Not specified in study | |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | |
| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Hydrazinyl thiazole II | C6 (Glioma) | 3.83 | Cisplatin | 12.67 | |
| Naphthalene-azine-thiazole 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | Not specified in study | Not specified in study |
Note: The direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Antimicrobial Efficacy: Phenylthiazoles vs. Standard Antifungal Agents
In addition to their anticancer properties, 4-phenylthiazole derivatives have shown promising activity against various microbial pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values of selected compounds in comparison to standard antifungal drugs like Fluconazole and Ketoconazole.
Table 2: Comparative in vitro antimicrobial activity (MIC, µg/mL) of 4-phenylthiazole derivatives.
| 4-Phenylthiazole Derivative | Microbial Strain | MIC (µg/mL) of Derivative | Standard Drug | MIC (µg/mL) of Standard Drug | Reference |
| Compound 2e | Candida parapsilosis | 1.23 (48h) | Ketoconazole | Similar activity | |
| Compound 35 | Candida albicans | 1-2 | Fluconazole | Outperformed resistant strains | |
| Compound 35 | Candida glabrata | 0.5-1 | Amphotericin B | Matched activity | |
| 2-cyclohexylidenhydrazo-4-phenyl-thiazole | Candida albicans | Lower than standard | Amphotericin B & Fluconazole | P < 0.05 |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, SKNMC)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
4-phenylthiazole compounds and standard drugs
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 4-phenylthiazole derivatives and standard drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method tests the susceptibility of bacteria or fungi to various antimicrobial compounds.
Materials:
-
Microbial strains (e.g., Candida albicans, Staphylococcus aureus)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
4-phenylthiazole compounds and standard antimicrobial drugs
-
Sterile filter paper discs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of growth.
-
Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of the 4-phenylthiazole compounds and standard drugs onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
Visualizing the Mechanism of Action
To elucidate the potential mechanisms underlying the biological activity of 4-phenylthiazole compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating anticancer activity.
Many 4-phenylthiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A key pathway involved is the PI3K/Akt signaling cascade, which is often dysregulated in cancer, promoting cell survival. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.
Caption: Inhibition of the PI3K/Akt survival pathway.
The induction of apoptosis is a complex process regulated by a balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. By inhibiting anti-apoptotic proteins or promoting pro-apoptotic ones, 4-phenylthiazole compounds can shift the balance towards cell death.
Caption: Induction of apoptosis via the mitochondrial pathway.
Comparative Analysis of Substituted Thiazole Biological Activity: A Researcher's Guide
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a core scaffold in numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4] This guide provides a comparative analysis of the biological activities of various substituted thiazoles, supported by quantitative data from recent studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Antimicrobial Activity
Thiazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[5][6] The antimicrobial efficacy is often attributed to the presence of the (S-C=N) toxophoric unit.[6] The substitutions on the thiazole ring play a crucial role in modulating this activity.
Comparative Data: Antimicrobial Activity of Substituted Thiazoles
| Thiazole Derivative Class | Specific Compound/Substitution | Target Organism | Activity (MIC/IC50) | Reference |
| Thiazole-based Schiff bases | Compound 59 | S. aureus | 15.00 ± 0.01 mm (Zone of Inhibition) | [5] |
| Thiazole-based Schiff bases | Compound 59 | E. coli | 14.40 ± 0.04 mm (Zone of Inhibition) | [5] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine | Compound 37c | Antibacterial | 46.9 - 93.7 µg/mL | [5] |
| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine | Compound 37c | Antifungal | 5.8 - 7.8 µg/mL | [5] |
| Thiazolyl-1,3,4-oxadiazole | Compound 5a (R1=4-F) | Antibacterial/Antifungal | Good activity | [7] |
| Benzo[d]thiazole derivatives | Compound 14 | Gram-positive/Gram-negative bacteria | 50-75 µg/mL | [8] |
| 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide | Compound 7f | Antibacterial | High activity | [9] |
| 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide | Compound 7j | Anticandidal (C. parapsilosis) | High activity | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: A stock solution of the test thiazole derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum: The microbial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive control wells (medium with inoculum) and negative control wells (medium only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anticancer Activity
The thiazole nucleus is a key component in several antineoplastic drugs, such as Dasatinib and Tiazofurin.[1][5] Researchers have synthesized and evaluated numerous novel thiazole derivatives for their cytotoxic effects against various cancer cell lines.
Comparative Data: Anticancer Activity of Substituted Thiazoles
| Thiazole Derivative Class | Specific Compound/Substitution | Target Cell Line | Activity (IC50) | Reference |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | 4-chloro-2-methylphenyl amido substituted | A-549, Bel7402, HCT-8 | 48% inhibition (highest activity) | [3] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Compound 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | [10] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Compound 4c | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | [10] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one | Compound 4c | VEGFR-2 Enzyme | 0.15 µM | [10] |
| Diphyllin thiazole derivatives | Compound 5d | HepG2 (Liver Cancer) | 0.3 µM | [11] |
| Diphyllin thiazole derivatives | Compound 5e | HepG2 (Liver Cancer) | 0.4 µM | [11] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: The culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualizations: Anticancer Mechanisms
The following diagrams illustrate a typical workflow for evaluating anticancer activity and a key signaling pathway targeted by some thiazole derivatives.
Anti-inflammatory Activity
Thiazole derivatives have been investigated as potential anti-inflammatory agents, showing promise as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Data: Anti-inflammatory Activity
| Thiazole Derivative Class | Specific Compound/Substitution | Assay | Activity (% Inhibition) | Reference |
| Substituted phenyl thiazole | Compound 3c (Nitro-substituted) | Carrageenan-induced edema | Up to 44% | |
| Substituted phenyl thiazole | Compound 3d | Carrageenan-induced edema | Up to 41% | |
| Thiazole/oxazole substituted benzothiazole | Compound 3c | Carrageenan-induced edema | Most active in series | [12] |
| Benzothiazole acetamide | Chloro and fluorophenyl substituents | Carrageenan-induced edema | 88-95% (vs. indomethacin) | [13] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group (e.g., Nimesulide or Indomethacin), and test groups for different doses of the thiazole derivatives.[14]
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Edema Induction: After a set time (e.g., 1 hour), a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[14]
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Antiviral Activity
Certain thiazole derivatives have shown potent antiviral properties against a variety of viruses, including HIV, influenza, and Chikungunya virus (CHIKV).[5][15][16] For instance, the FDA-approved drug Ritonavir, an anti-HIV medication, contains a thiazole ring.[1][5]
Comparative Data: Antiviral Activity
| Thiazole Derivative Class | Specific Compound/Substitution | Target Virus | Activity (EC50/IC50) | Reference |
| Aminothiazole derivative | 4-trifluoromethylphenyl substituent | Influenza A (PR8 strain) | Significant activity | [17] |
| 4-Substituted-2-thiazole amide | Compound 1 | Chikungunya virus (CHIKV) | EC50 = 0.6 µM | [16] |
| 4-Substituted-2-thiazole amide | Compound 26 | Chikungunya virus (CHIKV) | EC90 = 0.45 µM | [16] |
Experimental Protocol: Viral Replication Inhibition Assay (General)
This assay measures the ability of a compound to inhibit viral replication in host cells.
-
Cell Culture: Host cells susceptible to the virus (e.g., NHDF cells for CHIKV) are cultured in 96-well plates.[16]
-
Treatment and Infection: Cells are pre-treated with various concentrations of the thiazole compound for a short period before being infected with a known titer of the virus.
-
Incubation: The plates are incubated for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Activity: The extent of viral replication is quantified. This can be done by:
-
Plaque Reduction Assay: Counting the number of viral plaques (zones of cell death).
-
qRT-PCR: Measuring the quantity of viral RNA.
-
Reporter Gene Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase).
-
-
EC50 Determination: The effective concentration that inhibits 50% of viral replication (EC50) is calculated from the dose-response curve. Cytotoxicity of the compound is also measured in parallel (CC50) to determine the selectivity index (SI = CC50/EC50).
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates a generalized structure-activity relationship, showing how different substituents on the thiazole core can influence biological activity.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrpr.com [ijrpr.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. jchemrev.com [jchemrev.com]
- 6. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. wjpmr.com [wjpmr.com]
- 15. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of 4-Phenylthiazole Derivatives: A Comparative Guide
Researchers and drug development professionals are increasingly turning their attention to 4-phenylthiazole derivatives, a class of synthetic compounds exhibiting a wide spectrum of biological activities. From combating fungal infections and microbial resistance to tackling cancer and inflammation, these molecules hold significant therapeutic promise. This guide provides a comparative analysis of their mechanisms of action, supported by experimental data, detailed protocols, and visual pathways to elucidate their function at the molecular level.
The versatility of the 4-phenylthiazole scaffold allows for diverse chemical modifications, leading to derivatives that can interact with a variety of biological targets. This has resulted in the development of compounds with antifungal, antimicrobial, anticancer, and anti-inflammatory properties. Understanding the precise mechanisms through which these derivatives exert their effects is crucial for optimizing their therapeutic potential and developing novel drug candidates.
Antifungal Activity: Targeting Fungal Cell Membrane Integrity
Certain 4-phenylthiazole derivatives have demonstrated potent antifungal activity, particularly against pathogenic Candida species. The primary mechanism of action for some of these compounds is the inhibition of 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Comparative Antifungal Activity:
| Compound | Target Organism | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2e (4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine) | C. albicans | 2.37 - 4.75 (24h) | Fluconazole | Not specified |
| 2e | C. parapsilosis | 1.23 - 2.37 (48h) | Clotrimazole | Not specified |
| 2d | C. parapsilosis | 2.37 - 2.47 (24h) | - | - |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The antifungal activity of the 4-phenylthiazole derivatives was evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Fungal strains were grown on Sabouraud dextrose agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The test compounds and reference drugs (fluconazole and clotrimazole) were serially diluted in RPMI 1640 medium.
-
Incubation: The fungal inoculum was added to each well of a microtiter plate containing the drug dilutions. The plates were incubated at 35°C for 24 and 48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the drug that caused a significant inhibition of fungal growth compared to the control. The IC50 values, the concentration causing 50% inhibition, were also calculated.[1]
Anticancer Activity: A Multi-Targeted Approach
The anticancer potential of 4-phenylthiazole derivatives stems from their ability to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and migration.
Inhibition of Insulin-like Growth Factor 1 Receptor (IGF1R)
One notable mechanism is the inhibition of the Insulin-like Growth Factor 1 Receptor (IGF1R), a tyrosine kinase involved in cell growth and survival. Overexpression of IGF1R is common in various cancers, including hepatocellular carcinoma (HCC).
A recently developed ureido-substituted 4-phenylthiazole analog, compound 27 , has shown potent cytotoxicity against HepG2 liver cancer cells, with an IC50 value of 0.62 µM, which is significantly lower than the standard drug Sorafenib (IC50 = 1.62 µM).[2][3] Mechanistic studies revealed that compound 27 inhibits IGF1R, leading to G2/M cell cycle arrest and apoptosis.[2][3]
IGF1R Signaling Pathway Inhibition:
Caption: Inhibition of the IGF1R signaling pathway by Compound 27.
Modulation of p38 MAP Kinase
Another key target for anti-inflammatory and potentially anticancer activity is the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as potent inhibitors of p38 MAP kinase and TNF-α release.[4]
Comparative p38 MAP Kinase Inhibitory Activity:
| Compound | p38 Inhibition (IC50, nM) | TNF-α Release Inhibition (IC50, nM) |
| 7g | 16 | 23 |
| 10b | 20 | 28 |
Experimental Workflow for p38 Kinase Assay:
References
- 1. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]
- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Phenylthiazole-2-thiol: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Phenylthiazole-2-thiol is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, aligning with best practices for hazardous chemical waste management.
I. Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. Based on available safety data, it is classified with specific risks that necessitate stringent safety protocols.
Table 1: Hazard Identification and Safety Recommendations for this compound
| Hazard Classification | Description | Precautionary Statements |
| Health Hazards | Acute Toxicity (Oral), Category 4: Harmful if swallowed. Serious Eye Damage, Category 1: Causes serious eye damage. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. |
| Physical Hazards | Combustible Solid. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Environmental Hazards | WGK 3: Highly hazardous for water. It should be assumed that this compound is harmful to aquatic life and must not be allowed to enter drains or waterways.[1] | Avoid release to the environment.[2] |
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use the following PPE:
-
N95 (US) or equivalent dust mask
-
Eyeshields and face shield
-
Chemical-resistant gloves
-
Laboratory coat
II. Step-by-Step Disposal Procedure
Waste this compound must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal service.[3][4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[3]
-
Contaminated Materials: All materials used in handling, such as gloves, absorbent pads, and weighing papers, must be collected in a sealed bag and disposed of in the solid hazardous waste container.[1]
2. Labeling: The hazardous waste container must be clearly labeled with the following information:[1]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 2103-88-0
-
The approximate concentration and volume of the waste
-
The date when waste was first added to the container
-
Prominent indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Causes Serious Eye Damage")
3. Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area.[1]
-
The container must be kept securely closed when not in use.[1]
-
Ensure the storage area is well-ventilated.[3]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified environmental management and hazardous waste disposal company.
-
Provide a complete and accurate description of the waste to the disposal company.[1]
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
III. Emergency Procedures: Spill and Decontamination
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately notify all personnel in the vicinity of the spill and evacuate the immediate area.[1]
-
Control Ignition Sources: As the compound is combustible, extinguish all nearby sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a poorly ventilated location, contact your institution's environmental health and safety (EHS) department.[1]
-
Containment: For minor spills, contain the solid material. Avoid generating dust.[3] For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][3] Do not use combustible materials like paper towels to absorb the main spill.[1]
-
Collection: Carefully collect the contained material and place it in a labeled hazardous waste container.[3]
-
Decontamination: Decontaminate the spill area with a soap and water solution.[1] All materials used in the cleanup, including gloves and absorbent pads, must be collected in a sealed bag and disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and the EHS office in accordance with your institution's policies.[1]
Decontamination of Glassware:
A common procedure for the decontamination of equipment contaminated with thiols involves oxidation with a bleach solution.[5][6]
-
Preparation of Bleach Bath: In a designated chemical fume hood, prepare a 1:1 mixture of commercial bleach (sodium hypochlorite) and water in a suitable container (e.g., a plastic bucket).[5][6]
-
Soaking: Immediately after use, submerge the contaminated glassware in the bleach bath. Allow the glassware to soak for at least 14 hours (overnight) to ensure the oxidation of the thiol.[5][6]
-
Cleaning: After soaking, rinse the glassware thoroughly with water and then clean using normal laboratory procedures.[5]
-
Disposal of Bleach Bath: Used bleach baths can often be neutralized and disposed of down the drain with copious amounts of water, but always check your local regulations and institutional guidelines first. A bleach bath should be disposed of if it has a strong unpleasant smell or contains a significant amount of solid precipitate.[5]
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1: Logical workflow for the disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
